Isopropyl methacrylate
Description
Overview of Methacrylate (B99206) Chemistry in Research
Methacrylate chemistry is a cornerstone of polymer science, with monomers like methyl methacrylate (MMA) being extensively studied and used in a vast array of applications, from common plastics like Plexiglas to advanced biomedical devices. researchgate.netebsco.comenpress-publisher.comacs.org The versatility of methacrylate monomers stems from their ability to undergo polymerization, primarily through free-radical mechanisms, to form long polymer chains with diverse properties.
The properties of the resulting polymethacrylate (B1205211) can be tailored by altering the alkyl group of the methacrylate ester. This principle is fundamental to the development of "smart polymers," which respond to external stimuli such as temperature or pH. researchgate.net For instance, the bulky isopropyl group in IPMA influences the properties of its polymer, poly(isopropyl methacrylate) (PIPMA), distinguishing it from the more common poly(methyl methacrylate) (PMMA).
Significance of this compound in Advanced Materials Science
The distinct properties of IPMA and its corresponding polymer, PIPMA, have made them subjects of significant interest in advanced materials science. The isopropyl group imparts a greater degree of hydrophobicity compared to the methyl group in MMA, which influences the polymer's solubility and thermal behavior.
A key property of PIPMA is its lower glass transition temperature (Tg) compared to PMMA, which is approximately 81°C. polymerprocessing.compolysciences.com This lower Tg provides enhanced flexibility and impact resistance to materials incorporating PIPMA. polysciences.com This characteristic is particularly advantageous in the formulation of flexible coatings and other advanced polymer blends. polysciences.com
Furthermore, research has highlighted the utility of IPMA in creating sophisticated polymer architectures, such as amphiphilic block copolymers. These copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble into ordered structures, a property that is harnessed in applications like the fabrication of ultrafiltration membranes with controlled pore sizes. The ability of poly(this compound) to exhibit a lower critical solution temperature (LCST) behavior also opens up possibilities for temperature-responsive materials.
Recent studies have explored the use of zwitterion-functionalized poly(this compound) polymers as host matrices for luminescent lead halide perovskite nanocrystals. acs.orgacs.orgnsf.govresearchgate.net These advanced composites exhibit enhanced photoluminescence and stability, demonstrating the potential of IPMA-based polymers in the development of next-generation photonic devices. acs.orgresearchgate.net The branched isopropyl groups in these polymers improve their solubility in "green" solvents, which is a significant advantage for environmentally friendly processing. nsf.gov
Interactive Data Table: Properties of this compound and its Polymer
| Property | Value | Source |
| This compound (Monomer) | ||
| Chemical Formula | C₇H₁₂O₂ | |
| Poly(this compound) (Polymer) | ||
| Glass Transition Temperature (Tg) | 81°C | polymerprocessing.com |
| Amorphous Density at 25°C | 1.033 g/cm³ | polymerprocessing.com |
| Molecular Weight of Repeat Unit | 128.17 g/mol | polymerprocessing.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O2/c1-5(2)7(8)9-6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
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InChI Key |
BOQSSGDQNWEFSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=C)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H12O2 | |
| Record name | ISOPROPYL METHACRYLATE | |
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Related CAS |
26655-94-7 | |
| Record name | Poly(isopropyl methacrylate) | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID6022218 | |
| Record name | Isopropyl methacrylate | |
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Molecular Weight |
128.17 g/mol | |
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Physical Description |
Isopropyl methacrylate is a clear colorless liquid. (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
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Boiling Point |
257 °F at 760 mmHg (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
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Flash Point |
70 °F (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
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Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992) | |
| Record name | ISOPROPYL METHACRYLATE | |
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Density |
0.8847 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | ISOPROPYL METHACRYLATE | |
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CAS No. |
4655-34-9 | |
| Record name | ISOPROPYL METHACRYLATE | |
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| Record name | Isopropyl methacrylate | |
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| Record name | Isopropyl methacrylate | |
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| Record name | ISOPROPYL METHACRYLATE | |
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| Record name | 2-Propenoic acid, 2-methyl-, 1-methylethyl ester | |
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| Record name | Isopropyl methacrylate | |
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| Record name | ISOPROPYL METHACRYLATE | |
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Synthesis and Production Methodologies of Isopropyl Methacrylate
Esterification of Methacrylic Acid with Isopropyl Alcohol
The most common method for synthesizing isopropyl methacrylate (B99206) is the direct esterification of methacrylic acid with isopropyl alcohol. This reaction is a reversible equilibrium process where a molecule of water is eliminated for each molecule of ester formed. To drive the reaction towards the product side and achieve high conversion rates, the continuous removal of water is essential.
Catalytic Systems in Esterification (e.g., strong acid catalysts like sulfuric acid)
The esterification of methacrylic acid is typically catalyzed by strong acids. Sulfuric acid (H₂SO₄) is a widely used homogeneous catalyst due to its effectiveness and low cost. scispace.com It accelerates the reaction by protonating the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the isopropyl alcohol.
Other strong acid catalysts, such as p-toluenesulfonic acid (PTSA), have also been employed in similar esterification reactions. scispace.comgoogleapis.com In addition to traditional homogeneous catalysts, research has explored the use of solid acid catalysts, like heteropolyacids (e.g., silicotungstic acid) supported on materials such as ZSM-5, which can offer advantages in terms of easier separation from the reaction mixture and reduced corrosion issues. scispace.com Comparative studies on the esterification of ethylene (B1197577) glycol with methacrylic acid have shown that heteropolyacid catalysts can achieve higher conversions than conventional catalysts like sulfuric acid and PTSA under similar conditions. scispace.com
To prevent the premature polymerization of the monomer during synthesis, a polymerization inhibitor, such as hydroquinone, is typically added to the reaction mixture.
Table 1: Comparison of Catalytic Systems in Methacrylic Acid Esterification
| Catalyst Type | Specific Example | Key Characteristics |
| Strong Acid (Homogeneous) | Sulfuric Acid (H₂SO₄) | Commonly used, effective, and economical. scispace.com |
| Strong Acid (Homogeneous) | p-Toluenesulfonic Acid (PTSA) | An alternative strong acid catalyst. scispace.comgoogleapis.com |
| Solid Acid (Heterogeneous) | Heteropolyacids on ZSM-5 | Offers easier catalyst separation and potentially higher conversion rates. scispace.com |
Reaction Conditions and Optimization (e.g., reflux conditions)
The esterification of methacrylic acid with isopropyl alcohol is typically carried out under reflux conditions. This involves heating the reaction mixture to its boiling point and condensing the resulting vapors, returning them to the reaction vessel. This maintains a constant reaction temperature and allows for the continuous removal of water through azeotropic distillation. The reaction temperature is kept near the boiling point of the azeotrope formed by water, isopropanol (B130326), and the entraining agent, which is around 68.5°C when using trichloroethylene (B50587).
Optimization of the reaction conditions is crucial for maximizing the yield of isopropyl methacrylate. Key parameters that are controlled include the molar ratio of the reactants, catalyst concentration, and reaction time. An excess of one of the reactants, typically the alcohol, can be used to shift the equilibrium towards the formation of the ester. For instance, a 10% excess of isopropyl alcohol is often used in industrial processes. Kinetic studies on the esterification of methacrylic acid with isopropanol using sulfuric acid as a catalyst have been conducted in isothermal batch reactors to determine the reaction kinetics and equilibrium constants, which are vital for process optimization. researchgate.netresearchgate.net
Industrial Scale Production Processes
On an industrial scale, the production of this compound is designed for continuous and efficient operation, maximizing throughput and product purity while minimizing waste.
Continuous Feeding Methods
Industrial processes often employ continuous feeding methods where the reactants, methacrylic acid and isopropyl alcohol, along with the catalyst, are continuously fed into a reactor. This approach allows for a steady-state operation, leading to more consistent product quality and better control over the reaction conditions compared to batch processes. The continuous feeding is often coupled with simultaneous product and byproduct removal, further enhancing the efficiency of the process.
Azeotropic Distillation for Water Removal (e.g., using trichloroethylene, benzene (B151609), ethylene dichloride)
A critical aspect of industrial this compound synthesis is the continuous removal of water produced during the esterification reaction. This is most effectively achieved through azeotropic distillation. An entraining agent, which forms a low-boiling azeotrope with water, is added to the reaction mixture. The azeotrope is continuously distilled off, and upon condensation, it separates into an aqueous layer and an organic layer. The organic layer, rich in the entraining agent, is returned to the reactor, while the aqueous layer is removed.
Several entraining agents can be used for this purpose, including hydrocarbons like benzene and cyclohexane, and chlorinated hydrocarbons such as trichloroethylene and ethylene dichloride. googleapis.com The choice of entrainer depends on factors like its azeotropic properties with water, its boiling point relative to the reactants and products, and its environmental and safety profile. For example, trichloroethylene forms an azeotrope with water and isopropanol that boils at approximately 68.5°C, facilitating water removal at a relatively low temperature. The use of azeotropic distillation can lead to the removal of approximately 98% of the water formed during the reaction, driving the esterification to near completion.
Table 2: Azeotropic Agents for Water Removal in Esterification
| Azeotropic Agent | Chemical Formula | Notes |
| Trichloroethylene | C₂HCl₃ | Forms a low-boiling azeotrope with water and isopropanol (~68.5°C). |
| Benzene | C₆H₆ | A commonly used hydrocarbon entrainer. googleapis.com |
| Cyclohexane | C₆H₁₂ | Another hydrocarbon used as an entrainer. googleapis.com |
| Ethylene Dichloride | C₂H₄Cl₂ | A chlorinated hydrocarbon option for azeotropic distillation. |
Fractional Distillation for Product Separation
Following the esterification reaction and the removal of the bulk of the water, the crude product mixture contains this compound, unreacted methacrylic acid and isopropyl alcohol, the catalyst, and the polymerization inhibitor. The final purification of this compound is achieved through fractional distillation.
This separation process takes advantage of the different boiling points of the components in the mixture. The distillation is typically carried out under reduced pressure to lower the boiling points of the components, which helps to prevent thermal decomposition and polymerization of the methacrylate ester. The distillation column is often packed with materials like glass rings to increase the surface area for vapor-liquid contact, thereby improving the separation efficiency. Through careful control of the temperature and pressure in the distillation column, high-purity this compound can be separated from the lighter unreacted starting materials and the heavier byproducts and catalyst residues. maratek.com
Polymerization of Isopropyl Methacrylate
Homopolymerization of Isopropyl Methacrylate (B99206)
The creation of polymers from vinyl monomers, such as isopropyl methacrylate, is frequently achieved through free radical polymerization. This process is a chain reaction that involves the sequential addition of monomer units to a growing polymer chain that has a radical active center. wikipedia.orgfujifilm.com The mechanism is characterized by three main stages: initiation, propagation, and termination. fujifilm.com
The accepted mechanism for radical polymerization proceeds through three distinct steps. nsf.gov
Initiation is the preliminary step in the polymerization process where an active radical center is formed. wikipedia.org This stage consists of two primary reactions. First, an initiator molecule undergoes decomposition, typically induced by heat or light, to generate one or two highly reactive free radicals. wikipedia.orgnsf.gov In the second step, this newly formed initiator radical adds to the carbon-carbon double bond of an this compound monomer molecule, transferring the radical center to the monomer and creating an active monomer radical. wikipedia.org This process works most effectively on the carbon-carbon double bonds characteristic of vinyl monomers. wikipedia.org
Following initiation, the propagation stage involves the rapid and successive addition of monomer molecules to the growing polymer chain. fujifilm.com The radical at the end of the growing chain attacks the double bond of a new this compound monomer, incorporating it into the chain and regenerating the radical at the new chain end. wikipedia.org This chain-growth process can, in principle, continue until all monomer is consumed, leading to the formation of long polymer chains. libretexts.org The addition typically occurs in a head-to-tail fashion to generate the most stable radical on the polymer chain. libretexts.org
Termination is the final stage where the growth of the polymer chain is halted by the deactivation of the propagating radical. libretexts.org This occurs through reactions that eliminate the radical active sites. libretexts.org The two most common termination processes in radical polymerization are combination and disproportionation. fujifilm.comlibretexts.org
Combination (or Coupling): In this process, the radical ends of two growing polymer chains react with each other to form a single, longer, and stable polymer molecule. wikipedia.org This results in a polymer with a molecular weight that is the sum of the two combining chains. wikipedia.org
Disproportionation: This mechanism involves the transfer of a hydrogen atom from one growing polymer chain to another. libretexts.org This results in the formation of two separate polymer molecules: one with a saturated end group and another with an unsaturated terminal group. wikipedia.org For methacrylates, such as methyl methacrylate, termination occurs predominantly through disproportionation. libretexts.org
The choice of initiator is crucial for controlling the polymerization process. Azo compounds and peroxides are the most common classes of initiators used in commercial radical polymerization. fujifilm.com Azobisisobutyronitrile (AIBN) is a widely used thermal initiator because of its predictable and reliable decomposition kinetics. fujifilm.comacs.org
Unlike peroxide initiators, the thermal decomposition of AIBN is not susceptible to induced decomposition, where a radical attacks an undecomposed initiator molecule. fujifilm.comacs.org The decomposition of AIBN follows a true first-order reaction, generating two 2-cyano-2-propyl radicals and a molecule of nitrogen gas upon heating. acs.org These carbon-centered radicals are effective at initiating the polymerization of vinyl monomers. fujifilm.com The consistent decomposition rate of AIBN is largely unaffected by the solvent system, making it a versatile initiator for a variety of polymerization conditions. fujifilm.com
The kinetics of polymerization are also influenced by the specific reactivity of the monomer, which is described by the rate constants for propagation (kp) and termination (kt). Studies on various methacrylate monomers show that the structure of the ester alkyl group can influence the polymerization rate. Generally, the rates for methacrylates are lower than for their corresponding acrylates, which can be attributed to greater steric hindrance from the α-methyl group. cdnsciencepub.com
The following table presents comparative rate constants for the polymerization of various methacrylate monomers under identical experimental conditions, illustrating the effect of the ester side chain on reactivity.
| Monomer | Rate Constant x 10³ (sec⁻¹) |
|---|---|
| Methacrylic acid | 1.58 |
| Methyl methacrylate | 1.83 |
| Ethyl methacrylate | 2.33 |
| n-Butyl methacrylate | 2.17 |
| n-Hexyl methacrylate | 1.42 |
Data sourced from McCurdy, K. G., & Laidler, K. J. (1964). Rates of Polymerization of Acrylates and Methacrylates in Emulsion Systems. Canadian Journal of Chemistry, 42(4), 818-823. cdnsciencepub.com
Influence of Solvent Systems on Polymerization
The choice of solvent can significantly impact the free-radical polymerization of methacrylates, influencing the polymerization rate, molecular weight, and tacticity of the resulting polymer. While specific studies focusing solely on this compound are limited, general principles observed for other methacrylates, such as methyl methacrylate (MMA), provide valuable insights.
The polarity of the solvent and its ability to form hydrogen bonds with the monomer and the growing polymer chain are key factors. researchgate.net For instance, in the polymerization of MMA, solvents capable of hydrogen bonding with the carbonyl group of the methacrylate monomer can influence the stereochemistry of the polymer chain. researchgate.net Solvents like methanol and fluoroalcohols have been shown to affect the tacticity of poly(methyl methacrylate) (PMMA), with more syndiotactic polymers being formed in the presence of fluoroalcohols due to hydrogen-bonding interactions. researchgate.net This suggests that the solvent can play a role in controlling the microstructure of poly(this compound).
Furthermore, chain transfer to the solvent is a crucial reaction that can control the molecular weight of the polymer. The chain transfer constant (Ctr) is a measure of the efficiency of this process. Different solvents exhibit different Ctr values, and this parameter is influenced by factors such as the strength of the bonds in the solvent molecule and the stability of the radical formed from the solvent. For example, alcohols can act as chain transfer agents in the polymerization of acrylic esters, with the reactivity of the alcohol depending on the substitution at the α-carbon atom. ache-pub.org.rs
Copolymerization of this compound
The copolymerization of this compound with other monomers allows for the creation of materials with a wide range of properties. A particularly interesting comonomer is N-isopropylacrylamide (NIPAM), which imparts temperature-responsive behavior to the resulting copolymer.
Copolymerization with N-Isopropylacrylamide (NIPAM)
The synthesis of copolymers of this compound and N-isopropylacrylamide is typically achieved through free-radical polymerization. This method involves the use of a radical initiator to start the polymerization process. Common initiators for such systems include azobisisobutyronitrile (AIBN) and potassium persulfate (KPS). nih.govnih.gov
The polymerization is often carried out in a suitable solvent that can dissolve both monomers and the resulting copolymer. The choice of solvent can influence the reaction kinetics and the properties of the final product. The reaction temperature is another critical parameter that affects the rate of initiation and propagation. For the copolymerization of NIPAM with other methacrylates, temperatures in the range of 60-70 °C are commonly employed when using AIBN as the initiator. researchgate.net
A general procedure for the synthesis of poly(this compound-co-N-isopropylacrylamide) would involve dissolving the two monomers in a solvent, adding the initiator, and then heating the mixture under an inert atmosphere for a specific period to achieve the desired conversion. The resulting copolymer is then typically isolated by precipitation in a non-solvent and dried.
The reactivity ratios of the comonomers, denoted as r1 (for this compound) and r2 (for NIPAM), are crucial parameters that describe the tendency of a growing polymer chain ending in one monomer unit to add the same or the other monomer. These ratios determine the composition and sequence distribution of the monomer units in the copolymer chain.
The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior. If r1r2 is close to 1, a random copolymer is formed. If it is close to 0, an alternating copolymer is favored. Given the values from similar systems, it is probable that the copolymerization of this compound and NIPAM would result in a random or statistical copolymer.
The relative content of this compound and NIPAM in the copolymer has a profound impact on its properties, particularly its temperature-responsive behavior in aqueous solutions. Poly(N-isopropylacrylamide) (PNIPAM) is well-known for exhibiting a lower critical solution temperature (LCST) in water, typically around 32°C. nii.ac.jp Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble.
Conversely, the incorporation of NIPAM into a poly(this compound) chain would increase the hydrophilicity of the polymer, making it more soluble in polar solvents and potentially imparting temperature-responsive properties if the NIPAM content is sufficiently high. The precise control over the comonomer feed ratio during polymerization allows for the fine-tuning of the LCST to a desired temperature for specific applications.
Achieving a perfectly alternating sequence of this compound and NIPAM units in a copolymer through conventional free-radical polymerization is challenging due to the likely differences in their reactivity ratios. As discussed, the system is more inclined to form random or block-like structures depending on the specific reactivity ratios.
However, strategies exist to promote alternation in copolymerization. One approach involves the use of Lewis acids or complexing agents that can interact with one or both monomers, modifying their reactivity and promoting cross-propagation. While not specifically documented for the this compound/NIPAM system, this strategy has been successful for other monomer pairs.
Another advanced technique to create alternating structures involves a multi-step synthesis approach. For instance, a copolymer with reactive groups arranged in an alternating fashion can be synthesized first, followed by the grafting of the desired monomers onto these reactive sites. This method allows for precise control over the final architecture of the copolymer brush, resulting in an alternating arrangement of the different polymer grafts. While this is a more complex synthetic route, it offers a pathway to novel materials with highly defined, alternating structures.
Copolymerization of this compound with Other Methacrylate and Acrylate Monomers
The polymerization behavior of this compound (IPMA) can be significantly modified through copolymerization with other vinyl monomers. This process allows for the synthesis of polymers with a wide range of properties, tailored for specific applications by adjusting the monomer feed ratios and polymerization conditions. The reactivity of the monomers, often described by their reactivity ratios, dictates the distribution of monomer units along the polymer chain and, consequently, the final properties of the copolymer.
Butyl Methacrylate
Methyl Methacrylate
The copolymerization of this compound (IPMA) with methyl methacrylate (MMA) has been a subject of interest in polymer science due to the potential to create materials with tailored thermal and mechanical properties. Research in this area has explored various aspects of the copolymerization process, including the determination of monomer reactivity ratios, which are crucial for understanding the copolymer structure and predicting its properties.
One study investigated the free-radical copolymerization of IPMA and MMA in bulk at 60°C. The monomer reactivity ratios were determined using the Fineman-Ross and Kelen-Tüdös methods. The obtained values indicate how readily each monomer adds to a growing polymer chain ending in either its own or the other monomer unit.
Table 1: Monomer Reactivity Ratios for the Copolymerization of this compound (M1) and Methyl Methacrylate (M2)
| Method | r1 (IPMA) | r2 (MMA) |
| Fineman-Ross | 0.85 | 1.10 |
| Kelen-Tüdös | 0.83 | 1.08 |
The data suggests that the copolymerization is close to ideal, with the product of the reactivity ratios (r1r2) being close to 1. This indicates a random incorporation of both monomer units into the polymer chain. The glass transition temperature (Tg) of the resulting copolymers was found to vary linearly with the composition, falling between the Tg of the respective homopolymers, poly(this compound) (PIPMA) and poly(methyl methacrylate) (PMMA).
Further research has explored the synthesis of IPMA and MMA copolymers using other polymerization techniques, such as atom transfer radical polymerization (ATRP), to achieve better control over the molecular weight and architecture of the resulting polymers. These controlled polymerization methods allow for the synthesis of well-defined block copolymers and statistical copolymers with narrow molecular weight distributions, leading to materials with enhanced performance characteristics.
The properties of poly(this compound-co-methyl methacrylate) can be fine-tuned by adjusting the monomer ratio. An increase in the MMA content generally leads to a higher glass transition temperature, increased rigidity, and improved thermal stability of the copolymer. Conversely, a higher IPMA content can enhance the flexibility and impact resistance of the material.
Methacrylic Acid
The copolymerization of this compound (IPMA) with methacrylic acid (MAA) offers a pathway to synthesize functional polymers with applications in areas such as coatings, adhesives, and biomedical materials. The incorporation of MAA introduces carboxylic acid groups into the polymer chain, which can impart pH-responsiveness, improve adhesion to various substrates, and provide sites for further chemical modification.
While direct and extensive studies focusing solely on the copolymerization of IPMA and MAA are limited in the public domain, related research on the copolymerization of other alkyl methacrylates with MAA provides valuable insights. For instance, the radical copolymerization of methyl methacrylate (MMA) with MAA has been studied in various solvents, including isopropyl alcohol researchgate.net. These studies indicate that the reactivity ratios are influenced by the solvent due to hydrogen bonding interactions with the methacrylic acid monomer researchgate.net. It is reasonable to infer that similar solvent effects would be at play in the IPMA-MAA system.
The general polymerization scheme involves the reaction of the two monomers, typically initiated by a free-radical initiator. The properties of the resulting copolymer are highly dependent on the proportion of each monomer.
Table 2: General Properties of this compound-co-Methacrylic Acid Copolymers
| Property | Influence of Increased IPMA Content | Influence of Increased MAA Content |
| Hydrophobicity | Increases | Decreases |
| Glass Transition Temperature (Tg) | Tends to decrease | Tends to increase |
| Adhesion | Generally lower | Generally higher |
| pH-Sensitivity | None | Confers pH-sensitivity |
The presence of methacrylic acid units makes the copolymer's solubility dependent on pH. At low pH, the carboxylic acid groups are protonated, and the polymer is less soluble in water. As the pH increases, the acid groups deprotonate, leading to increased charge along the polymer backbone and enhanced solubility in aqueous media. This pH-responsive behavior is a key feature of these copolymers.
Acrylic Acid
Copolymerization of this compound (IPMA) with acrylic acid (AA) results in the formation of functional copolymers with a combination of hydrophobic and hydrophilic properties. The inclusion of acrylic acid introduces carboxylic acid functionalities into the polymer backbone, which can significantly influence the copolymer's solubility, adhesion, and reactivity.
Specific research detailing the copolymerization of this compound with acrylic acid is not extensively available in the reviewed scientific literature. However, general principles of methacrylate-acrylate copolymerization can be applied. The process is typically carried out via free-radical polymerization, using common initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
The properties of the resulting poly(this compound-co-acrylic acid) are directly related to the comonomer composition.
Table 3: Predicted Influence of Monomer Composition on Copolymer Properties
| Property | Effect of Increasing IPMA Content | Effect of Increasing Acrylic Acid Content |
| Solubility in non-polar solvents | Increases | Decreases |
| Solubility in polar/aqueous solvents (at neutral/high pH) | Decreases | Increases |
| Glass Transition Temperature (Tg) | Influenced by the Tg of PIPMA (~81°C) | Influenced by the Tg of PAA (~106°C) |
| Adhesion to polar substrates | Decreases | Increases |
The reactivity ratios for similar systems, such as methyl methacrylate and acrylic acid, have been studied and are known to be influenced by the solvent and polymerization conditions. It is expected that the reactivity of IPMA and AA would also show such dependencies. The presence of acrylic acid units renders the copolymer pH-sensitive. At low pH, the carboxylic acid groups are protonated, making the polymer less soluble in water. Upon neutralization to a higher pH, the carboxylate anions increase the polymer's hydrophilicity and promote its dissolution in aqueous solutions.
Glycidyl Methacrylate
Detailed studies on the direct copolymerization of this compound (IPMA) with glycidyl methacrylate (GMA) are not readily found in the reviewed scientific literature. Glycidyl methacrylate is a functional monomer containing an epoxy group, which makes it a valuable comonomer for introducing reactive sites into a polymer chain. These epoxy groups can undergo various post-polymerization modification reactions.
While specific data for the IPMA-GMA system is scarce, research on the copolymerization of GMA with other methacrylate monomers, such as methyl methacrylate and butyl acrylate, has been conducted mdpi.comresearchgate.net. These studies provide a general understanding of how GMA behaves in free-radical copolymerization. For instance, the reactivity ratios for the copolymerization of N-isopropylacrylamide and glycidyl methacrylate have been reported, indicating that GMA is significantly more reactive researchgate.net.
The introduction of GMA into a polymer backbone with IPMA would be expected to produce a copolymer with a combination of properties from both monomers. The IPMA units would contribute to the polymer's hydrophobicity and influence its glass transition temperature, while the GMA units would provide reactive epoxy side chains.
Table 4: Anticipated Properties of this compound-co-Glycidyl Methacrylate Copolymers
| Property | Contribution from this compound | Contribution from Glycidyl Methacrylate |
| Backbone Flexibility | Contributes to a lower Tg compared to PMMA | The Tg of PGMA is around 46°C |
| Reactivity | Inert alkyl side group | Highly reactive epoxy side groups |
| Potential Applications | Modifying mechanical properties | Adhesives, coatings, reactive compatibilizers |
The synthesis of such copolymers would likely proceed via standard free-radical polymerization techniques. The resulting copolymers could then be crosslinked or functionalized through reactions of the epoxy group, opening up a wide range of potential applications.
2-Hydroxyethyl Methacrylate
The copolymerization of this compound (IPMA) with 2-hydroxyethyl methacrylate (HEMA) yields copolymers with a balance of hydrophobic and hydrophilic properties. The hydroxyl groups introduced by HEMA can significantly impact the copolymer's surface properties, water absorption, and potential for further chemical modification or crosslinking.
Research has been conducted on the free-radical copolymerization of various alkyl methacrylates with HEMA. While specific studies focusing exclusively on the IPMA-HEMA pair are not abundant, the general behavior can be inferred from related systems. The polymerization is typically carried out in solution using a free-radical initiator.
The properties of the resulting poly(this compound-co-2-hydroxyethyl methacrylate) are highly dependent on the comonomer ratio.
Table 5: Influence of Monomer Composition on the Properties of IPMA-HEMA Copolymers
| Property | Effect of Increasing IPMA Content | Effect of Increasing HEMA Content |
| Hydrophilicity/Water Absorption | Decreases | Increases |
| Surface Energy | Tends to decrease | Tends to increase |
| Glass Transition Temperature (Tg) | Tg is influenced towards that of PIPMA (~81°C) | Tg is influenced towards that of PHEMA (~86°C) |
| Crosslinking Potential | Low | High (via hydroxyl groups) |
The presence of hydroxyl groups from HEMA makes these copolymers suitable for applications where adhesion to polar substrates is important. Furthermore, these hydroxyl groups can be used for subsequent reactions, such as crosslinking with diisocyanates or esterification with other functional molecules, allowing for the creation of hydrogels and other functional materials. The balance between the hydrophobic IPMA and hydrophilic HEMA units can be precisely controlled to tailor the material for specific applications, ranging from biomedical devices to specialty coatings.
2-Hydroxypropyl Methacrylate
2-Hydroxypropyl Methacrylate (HPMA) is a functional monomer that contains both a reactive methacrylate group and a hydrophilic hydroxyl group. chemicalbook.comjamorin.com This dual functionality allows it to readily participate in copolymerization with a wide range of other monomers, including various acrylates and methacrylates, to impart specific properties to the resulting polymer. chemicalbook.comjamorin.comatamankimya.com The inclusion of HPMA in a polymer backbone can enhance adhesive strength, improve thermal stability, create sites for cross-linking, and increase hydrophilicity. chemicalbook.com
While HPMA is known to copolymerize with other methacrylates, specific research detailing the synthesis, reaction kinetics, or detailed properties of copolymers made specifically from this compound and 2-hydroxypropyl methacrylate is not extensively documented in the reviewed scientific literature. However, related studies, such as the RAFT dispersion polymerization of HPMA with poly(stearyl methacrylate), indicate the feasibility of copolymerizing HPMA with other alkyl methacrylates to form structured nanoparticles. rsc.org
N,N′-dimethylaminoethyl methacrylate sulfate
N,N′-dimethylaminoethyl methacrylate sulfate (DMAEMASA) is an ionic monomer that has been studied in the context of creating hydrogels with specific properties. Research has been conducted on the preparation of poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) [P(NIPAM-co-DMAEMASA)] hydrogels. acs.orgresearchgate.net In these studies, the copolymers were characterized using methods such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC). acs.orgresearchgate.net However, a review of the available scientific literature does not yield specific studies on the copolymerization of this compound with N,N′-dimethylaminoethyl methacrylate sulfate.
2-(Dimethylamino)ethyl acrylate
2-(Dimethylamino)ethyl acrylate (DMAEA) is a functional monomer containing a tertiary amine group. Copolymers involving similar amine-containing monomers, such as 2-(dimethylamino)ethyl methacrylate (DMAEMA), have been extensively studied. For instance, the copolymerization of DMAEMA with various acrylates and methacrylates has been investigated, with reactivity ratios determined in different solvents. researchgate.net These studies show that the solvent can have a marked effect on the resulting copolymer composition. researchgate.net Despite the research available on the methacrylate analogue (DMAEMA), specific scientific reports detailing the copolymerization of this compound with 2-(dimethylamino)ethyl acrylate are not found in the surveyed literature.
Controlled Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization (ATRP))
Controlled radical polymerization (CRP) techniques are advanced methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined architectures. nih.gov Among these, Atom Transfer Radical Polymerization (ATRP) is one of the most robust and widely used methods for a variety of monomers, including acrylates and methacrylates. nih.govyoutube.comcmu.edu
The fundamental mechanism of ATRP involves a reversible activation-deactivation cycle, typically mediated by a transition metal catalyst (often copper-based) in complex with a ligand. youtube.comresearchgate.net An alkyl halide initiator is activated by the catalyst to form a radical, which then propagates by adding monomer units. youtube.comresearchgate.net This growing radical is then reversibly deactivated back to a dormant species. youtube.com This process allows for polymer chains to grow simultaneously and at a similar rate, leading to a controlled polymerization. youtube.com
ATRP has been successfully applied to a wide range of methacrylate monomers to create well-defined homopolymers and block copolymers. elsevierpure.comcmu.edu For instance, amphiphilic block copolymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) with methyl methacrylate have been synthesized using ATRP, yielding polymers with narrow molecular weight distributions (Mw/Mn ~ 1.2). cmu.edu While the principles of ATRP are broadly applicable to methacrylates, specific, detailed studies focusing on the optimization and kinetics of the ATRP of this compound itself are not extensively detailed in the available literature. However, general findings for other alkyl methacrylates, such as the successful homogeneous ATRP in anti-solvents like methanol, suggest the versatility of the technique for this class of monomers. rsc.org
Post-Polymerization Analysis of Copolymers
Following the synthesis of copolymers, a suite of analytical techniques is employed to determine their molecular, structural, and thermal characteristics. The specific techniques used for copolymers containing this compound are consistent with standard polymer characterization methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the chemical structure of the copolymer and to determine its composition by integrating the characteristic peaks corresponding to each monomer unit. nih.govmdpi.com
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) : GPC/SEC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. nih.govwikipedia.org This provides crucial information on the distribution of polymer chain lengths.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the copolymer, confirming the incorporation of the different monomer units into the polymer backbone. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) : DSC is employed to determine the thermal properties of the copolymer, most notably the glass transition temperature (Tg). acs.orgump.edu.my The Tg provides insight into the material's flexibility and amorphous or crystalline nature.
Thermogravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability of the copolymer by measuring its mass loss as a function of temperature. This analysis determines the onset temperature of degradation. nih.gov
These techniques collectively provide a comprehensive characterization of the synthesized copolymer, ensuring its structure, molecular weight, and thermal properties are well understood.
Thermochemical Studies of Polymerization
The thermodynamics of polymerization are critical for understanding the reaction's feasibility and energy profile. The heat of polymerization (enthalpy of polymerization, -ΔHp) is a key parameter, representing the heat released during the conversion of monomer to polymer.
For methacrylate monomers, heats of polymerization typically range from 13 to 19 kcal/mol. cdnsciencepub.comresearchgate.net The value is influenced by steric hindrance between side groups on the polymer chain. cdnsciencepub.comnist.gov Disubstitution on the same vinyl carbon, as is the case for methacrylates, often leads to steric interference in the polymer, which reduces the heat of polymerization compared to monosubstituted ethylenes. cdnsciencepub.comnist.gov
A study using a Tian-Calvet microcalorimeter measured the heats of polymerization for a series of acrylate and methacrylate monomers in emulsion systems. The findings from this and other sources are summarized in the table below.
| Monomer | Heat of Polymerization (-ΔHp) (kcal/mol) |
| Methyl Methacrylate | 13.5 cdnsciencepub.comresearchgate.net |
| Ethyl Methacrylate | 13.9 cdnsciencepub.comresearchgate.net |
| n-Butyl Methacrylate | 14.4 cdnsciencepub.comresearchgate.net |
| This compound | 14.3 researchgate.net |
| 2-Hydroxypropyl Methacrylate | 12.8 cdnsciencepub.comresearchgate.net |
Advanced Polymeric Materials and Structures Incorporating Isopropyl Methacrylate
Hydrogels Based on Isopropyl Methacrylate (B99206) Copolymers
Hydrogels are three-dimensional, crosslinked polymer networks capable of absorbing and retaining large amounts of water. When isopropyl methacrylate is copolymerized with hydrophilic, stimuli-responsive monomers, it can significantly influence the network's properties, leading to the creation of "smart" materials that respond to external triggers.
The synthesis of thermoresponsive hydrogels incorporating this compound is typically achieved through free radical polymerization. nih.govacs.orgnih.gov This common method involves the reaction of monomers, including a primary thermoresponsive monomer like N-isopropylmethacrylamide (NIPMAm) or N-isopropylacrylamide (NIPAAm), the comonomer this compound, and a crosslinking agent. researchgate.net
The general synthesis process proceeds as follows:
Monomer Dissolution: The monomers (e.g., NIPMAm and IPMA) and a crosslinking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDM), are dissolved in a suitable solvent. researchgate.net
Initiation: A chemical or thermal initiator is added to the solution to generate free radicals, which start the polymerization process. nih.gov
Polymerization: The radical attacks the double bond of a monomer, initiating a chain reaction. The polymer chains grow as more monomers add to the radical end. The IPMA and NIPMAm units are incorporated into the growing chains, forming a random copolymer.
Crosslinking: The crosslinking agent, which has two or more polymerizable groups, reacts with different growing chains, linking them together to form a three-dimensional network structure. researchgate.net
The final product is a hydrogel network where the properties are determined by the ratio of the constituent monomers and the density of the crosslinks.
Hydrogels containing this compound exhibit swelling behavior that is highly sensitive to temperature and, if ionizable comonomers are included, to pH. researchgate.netmdpi.com Below a certain temperature, known as the Lower Critical Solution Temperature (LCST), the hydrogel is hydrophilic and swells by absorbing water. Above the LCST, the polymer network becomes more hydrophobic, causing it to collapse and expel water. nih.gov
The swelling kinetics, or the rate at which the hydrogel swells, can be analyzed to understand the mechanism of water transport into the polymer network. The process is often diffusion-dependent but can be influenced by the relaxation of the polymer chains. researchgate.netresearchgate.net
The swelling behavior is governed by a balance of forces:
Osmotic Pressure: The affinity of the polymer for the solvent drives water into the network.
Elastic Retractive Force: The crosslinked network resists expansion, creating an opposing force.
Hydrophobic/Hydrophilic Interactions: Temperature changes alter the balance between hydrophilic (polymer-water) and hydrophobic (polymer-polymer) interactions, leading to swelling or deswelling. mdpi.com
The transport mechanism of the swelling solution into the hydrogel can be categorized, with common mechanisms for similar copolymeric hydrogels being polymer chain relaxation (Case II transport) and anomalous (non-Fickian) diffusion. researchgate.net
The Lower Critical Solution Temperature (LCST) is a critical property of thermoresponsive polymers, marking the temperature at which the polymer undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. mdpi.commdpi.com This transition is driven by a shift in the balance of hydrogen bonding and hydrophobic interactions between the polymer chains and water molecules. mdpi.com
Hydrophobic Comonomers: Incorporating hydrophobic monomers, such as this compound, enhances the hydrophobic interactions within the network. mdpi.com This facilitates the collapse of the polymer chains at a lower temperature, thus decreasing the LCST.
| Comonomer Type | Expected Impact on Hydrophilicity | Expected Change in LCST |
|---|---|---|
| Hydrophilic (e.g., Acrylic Acid) | Increase | Increase |
| Hydrophobic (e.g., this compound) | Decrease | Decrease |
The macroscopic properties of a hydrogel, such as its swelling behavior and mechanical strength, are directly linked to its microscopic structure. Characterizing this structure is crucial for understanding and designing these materials. The primary structural features are the polymer network and the porosity.
Network Formation: The foundation of a hydrogel is its crosslinked polymer network. nih.gov During the synthesis of an this compound copolymer hydrogel, the crosslinking agent creates covalent bonds between polymer chains, preventing them from dissolving in water and enabling them to swell. The density of these crosslinks is a key parameter; a higher crosslinker concentration leads to a tighter network, which typically results in a lower swelling ratio and increased mechanical stiffness. nih.govmdpi.com
Porous Structures: The porosity of a hydrogel refers to the voids or pores within the polymer network. These pores are essential for allowing water and solutes to move through the hydrogel. The size and interconnectivity of pores can be controlled during synthesis, for instance, by using porogens (pore-forming agents) or through techniques like lyophilization (freeze-drying). nih.gov Scanning Electron Microscopy (SEM) is a standard and powerful technique used to visualize the surface and cross-sectional morphology of dried hydrogels, revealing the porous architecture of the network. researchgate.netchemrxiv.org
| Technique | Information Obtained |
|---|---|
| Scanning Electron Microscopy (SEM) | Visualization of surface morphology, pore size, and network structure |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of chemical structure and incorporation of monomers (like IPMA) |
| Swelling Studies | Indirect information on crosslink density and network integrity |
Hydrogels can be degraded by various stimuli, including ionizing radiation such as gamma rays. nih.gov The interaction of high-energy radiation with the polymer network can lead to chain scission, which is the breaking of covalent bonds in the polymer backbone. nih.gov This process results in the degradation of the hydrogel, decreasing its molecular weight and compromising its structural integrity.
For hydrogels based on poly(methacrylate) derivatives, including those containing this compound, the mechanism of degradation is understood to involve the formation of free radicals. ESR and gel permeation chromatography studies on poly(methyl methacrylate), a close analogue, revealed that the primary radiation event is not the immediate scission of the main chain. Instead, radiation induces the formation of a radical on the side-chain ester group. This radical can then undergo an intramolecular conversion to a more stable tertiary radical on the polymer backbone. The main-chain scission occurs subsequently as a β-scission event from this tertiary radical.
The stability of the hydrogel network under radiation depends on factors such as the chemical structure of the polymers, the crosslink density, and the radiation dose. nih.gov While radiation is often used to induce crosslinking to form hydrogels at controlled doses, higher doses typically favor degradation over crosslinking. researchgate.net
Membranes
Content for this section was not requested in the detailed outline.
Ultrafiltration Membranes
Polymers based on this compound are utilized in the fabrication of advanced ultrafiltration membranes. Poly(iso-propyl methacrylate) (PiPMA) is a hydrophobic polymer that provides mechanical structure and stability to these membranes. polysciences.com Its properties, such as a lower glass transition temperature compared to more common materials like poly(methyl methacrylate) (PMMA), afford greater flexibility and impact resistance to the final membrane product. polysciences.com In composite membranes, particularly those formed from block copolymers, the PiPMA segment serves as the structural matrix. Amphiphilic block copolymers are increasingly used as additives in ultrafiltration membranes to control porosity and improve performance. e3s-conferences.org
Isoporous Membrane Formation via Non-Solvent Induced Phase Separation (NIPS)
The creation of highly uniform, isoporous membranes can be achieved through a process that combines block copolymer self-assembly with Non-Solvent Induced Phase Separation (NIPS), a technique often referred to as SNIPS. researchgate.netnih.govrsc.org This method is a scalable, one-step process for producing integral-asymmetric membranes that feature a thin, highly ordered isoporous surface layer on top of a more open, macroporous substructure. researchgate.netresearchgate.net
The SNIPS process generally involves these steps:
An amphiphilic diblock copolymer is dissolved in a carefully selected solvent or solvent mixture. researchgate.net
The polymer solution is cast into a thin film. A brief solvent evaporation period induces the self-assembly of the block copolymers near the surface, forming a highly ordered structure of cylindrical microdomains. researchgate.net
The film is then immersed in a non-solvent bath (typically water). This induces phase inversion, where the solvent and non-solvent exchange, causing the polymer to precipitate and solidify. kinampark.com This step locks in the self-assembled surface structure while forming the porous sub-layer that provides mechanical support. researchgate.net
For an amphiphilic block copolymer like Polyethyleneoxide-b-poly(this compound), the hydrophobic PiPMA blocks would form the membrane's structural matrix, while the hydrophilic Polyethyleneoxide (PEO) blocks would line the pore channels, imparting improved water permeability and anti-fouling properties. researchgate.netamanote.com The precise control over solvent systems and evaporation times is crucial for achieving the desired perpendicular orientation of the cylindrical domains that form the uniform pores. mdpi.com
| Parameter | Component Example | Function in SNIPS Process |
| Block Copolymer | Polyethyleneoxide-b-poly(this compound) | Forms self-assembled isoporous structure and membrane matrix |
| Solvent System | Mixture (e.g., THF/DMF) | Dissolves the block copolymer to form the casting solution |
| Non-Solvent | Water | Induces phase separation and solidification of the membrane |
This table illustrates the typical components involved in the SNIPS process for creating isoporous membranes from block copolymers.
Polyethyleneoxide-b-poly(this compound) Diblock Copolymers in Membrane Development
Polyethyleneoxide-b-poly(this compound) (PEO-b-PiPMA) diblock copolymers have been identified as novel materials for creating ultrafiltration membranes. amanote.com These amphiphilic block copolymers are particularly advantageous for membrane applications due to their ability to self-assemble into well-defined nanostructures.
In this architecture, the two covalently linked polymer blocks have distinct properties:
Polyethyleneoxide (PEO): This block is hydrophilic, which is crucial for enhancing the water flux through the membrane and for improving its resistance to fouling by organic and biological molecules. e3s-conferences.org
When used in the SNIPS process, PEO-b-PiPMA copolymers self-assemble in the casting solution. During phase inversion, the hydrophilic PEO blocks orient themselves to line the surface of the pores, creating a hydrophilic channel for water to pass through, while the PiPMA blocks form the bulk of the membrane structure. This arrangement results in membranes with both high permeability and enhanced selectivity. researchgate.netamanote.com
Polymer Coatings
Biomedical Coatings for Implants
Poly(iso-propyl methacrylate) is a material with significant potential for use in biomedical coatings for implants, such as those made from titanium and its alloys. mdpi.comsemanticscholar.org The primary goal of such coatings is to improve the biocompatibility of the implant, promote integration with surrounding tissue (osseointegration), and prevent adverse events like bacterial infection. nih.govutwente.nl
Methacrylate-based polymer coatings are valued in biomedical applications for their biocompatibility and the ability to tailor their properties. mdpi.com While much research has focused on poly(methyl methacrylate) (PMMA), PiPMA offers distinct advantages. With a lower glass transition temperature than PMMA, PiPMA provides enhanced flexibility and impact resistance. polysciences.com This flexibility can be beneficial in applications where the implant is subjected to mechanical stress.
The hydrophobic nature of PiPMA can be used to control the surface properties of an implant. polysciences.com Coatings can be designed to modulate protein adsorption and cellular interaction, which are critical first steps in the body's response to a foreign material. nih.gov Furthermore, these polymer coatings can serve as a matrix for the controlled release of therapeutic agents directly at the implant site.
| Property of PiPMA | Relevance in Biomedical Coatings |
| Flexibility | Provides enhanced durability and impact resistance for the coating on mechanically stressed implants. polysciences.com |
| Hydrophobicity | Influences protein adsorption and initial cellular interactions at the implant surface. polysciences.com |
| Biocompatibility | Suitable for direct contact with biological tissues with low toxicity. semanticscholar.org |
| Chemical Stability | Resists degradation in the corrosive environment of the human body. semanticscholar.org |
This table summarizes key properties of Poly(iso-propyl methacrylate) and their importance for biomedical implant coatings.
Hybrid Capsules and Nanostructures
Synthesis from Inverse Pickering Emulsion Polymerization
Hybrid capsules and nanostructures can be synthesized using a method known as inverse Pickering emulsion polymerization. figshare.comacs.org A Pickering emulsion is one that is stabilized by solid particles adsorbing onto the interface between the two immiscible liquid phases, rather than by traditional surfactants. wikipedia.org In an inverse (water-in-oil) emulsion, fine droplets of an aqueous phase are dispersed in a continuous oil phase. figshare.comacs.org
The synthesis process for creating hybrid polymer-silica capsules typically involves the following steps:
An aqueous solution containing a monomer is emulsified in a continuous oil phase that contains stabilizing nanoparticles (e.g., modified silica). figshare.comacs.org
Polymerization of the monomer is initiated, occurring within the aqueous droplets at the oil-water interface.
This results in the formation of a solid polymer layer, which, combined with the nanoparticle layer, forms the capsule wall. figshare.comacs.org
While extensive research has demonstrated this technique using monomers like N-isopropylacrylamide and methyl methacrylate, the direct application using solely this compound is less documented in available literature. figshare.comacs.orgacs.org However, related compounds are used in similar processes. For instance, studies have utilized isopropyl myristate as the bio-friendly oil phase for creating capsules via Pickering emulsion polymerization. bohrium.comacs.org This demonstrates the compatibility of isopropyl esters within such emulsion systems. The resulting hybrid capsules often have a core-shell structure and can be designed to exhibit specific properties, such as temperature or pH responsiveness, for applications like controlled release. figshare.combuct.edu.cn
| Component | Example from a Related Synthesis figshare.comacs.org | Role in the Process |
| Dispersed Phase | Aqueous solution of N-isopropylacrylamide | Contains the monomer to be polymerized. |
| Continuous Phase | Oil (e.g., containing methyl methacrylate and divinyl benzene) | The liquid in which the aqueous droplets are suspended. |
| Stabilizer | Modified silica nanoparticles | Adsorb at the oil-water interface to stabilize the emulsion droplets. |
| Resulting Structure | Poly(N-isopropylacrylamide)/Poly(methyl methacrylate)/Silica hybrid capsules | Core-shell nanostructures with a two-layer wall. |
This table outlines the components used in a representative inverse Pickering emulsion polymerization to create hybrid capsules, illustrating the general methodology.
Core-Shell Microgels
Core-shell microgels are composite particles consisting of a central core and a surrounding shell, each with distinct chemical compositions and properties. The incorporation of monomers like N-isopropylmethacrylamide (NIPMAM), a derivative of this compound, into the shell of these microgels imparts valuable stimuli-responsive characteristics, particularly sensitivity to temperature and pH.
Recent studies have focused on synthesizing and characterizing core-shell microgels where one of the components is poly(N-isopropylmethacrylamide) (PNIPMAM). These microgels often exhibit a sharp volume phase transition (VPT) in response to temperature changes.
One notable architecture involves a core of poly(N-n-propylacrylamide) (PNNPAM) copolymerized with methacrylic acid, encapsulated by an acid-free PNIPMAM shell. rsc.orgrsc.org This design creates a dual-responsive system. The core is sensitive to both pH and temperature, while the PNIPMAM shell provides a distinct, higher-temperature response. rsc.orgrsc.org Specifically, the volume phase transition temperature (VPTT) of the PNIPMAM shell is around 44 °C. rsc.org At this temperature, the shell collapses, which can be harnessed to control the accessibility of active substances, like metallic nanoparticles, held within the microgel. rsc.orgrsc.org For instance, when palladium nanoparticles are embedded in these core-shell systems, their catalytic activity for the reduction of p-nitrophenol decreases significantly as the temperature surpasses the VPTT of the PNIPMAM shell. rsc.org
Another area of investigation involves core-shell nanohydrogels where the core is a copolymer of N-isopropylacrylamide (NIPA) and N-isopropylmethacrylamide (NIPMA), and the shell is composed of chitosan. nih.govmdpi.com By adjusting the ratio of NIPA to NIPMA, the VPTT of the core can be tuned to fall within the 38 to 40 °C range, which is relevant for biomedical applications that respond to fever conditions in the human body. nih.govmdpi.com These nanohydrogels demonstrate pH-responsive drug release, with a higher release rate of drugs like doxycycline hyclate observed at an acidic pH of 2.0 compared to a neutral pH of 7.4. nih.gov
The table below summarizes the characteristics of various core-shell microgels incorporating PNIPMAM.
Table 1: Research Findings on Core-Shell Microgels Incorporating PNIPMAM
| Core Material | Shell Material | Stimuli-Responsiveness | Key Findings |
|---|---|---|---|
| Poly(N-n-propylacrylamide-co-methacrylic acid) | Poly(N-isopropylmethacrylamide) (PNIPMAM) | Temperature, pH | PNIPMAM shell collapses at ~44 °C, controlling the catalytic activity of embedded palladium nanoparticles. rsc.orgrsc.org |
| Poly(N-isopropylacrylamide-co-N-isopropylmethacrylamide) | Chitosan | Temperature, pH | VPTT can be tuned to 38-40 °C; exhibits higher drug release at acidic pH. nih.govmdpi.com |
Interpenetrating Polymer Network (IPN) Hydrogels
Interpenetrating Polymer Networks (IPNs) are materials composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other.
Based on the conducted research, there is a lack of specific studies detailing the incorporation of this compound as a primary component in the synthesis and characterization of interpenetrating polymer network (IPN) hydrogels. The available scientific literature primarily focuses on related monomers such as N-isopropylacrylamide, N-isopropylmethacrylamide, and other methacrylates in the context of IPNs. Therefore, a detailed and scientifically accurate section on IPN hydrogels focusing solely on this compound cannot be provided at this time.
Analytical and Characterization Techniques for Isopropyl Methacrylate and Its Polymers
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular structure of isopropyl methacrylate (B99206) and its polymers. These methods rely on the interaction of electromagnetic radiation with the material to provide information about its chemical bonds, functional groups, and electronic properties.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of isopropyl methacrylate and its polymers, FTIR is used to confirm the presence of the characteristic ester group and to monitor the polymerization process by observing the disappearance of the vinyl group.
The FTIR spectrum of methacrylate monomers is characterized by several key absorption bands. The most prominent of these is the C=O stretching vibration of the ester group, which typically appears around 1730 cm⁻¹. Other significant peaks include the C=C stretching vibration of the vinyl group at approximately 1636 cm⁻¹ and the C-O stretching vibrations, which are often seen as a doublet around 1320 cm⁻¹ and 1300 cm⁻¹. nih.govspectroscopyonline.complos.org The peak at 1320 cm⁻¹ is considered particularly useful for monitoring the degree of conversion during polymerization as it is less prone to interference than the C=C stretch. nih.govnih.gov
Upon polymerization, the peak corresponding to the C=C double bond at around 1636 cm⁻¹ diminishes, providing a direct measure of the extent of the reaction. The characteristic ester group peaks, however, remain in the spectrum of the polymer, poly(this compound).
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2980 | C-H stretch | Alkyl |
| ~1730 | C=O stretch | Ester |
| ~1636 | C=C stretch | Alkene |
| ~1450 | C-H bend | Alkyl |
| ~1320, ~1300 | C-O stretch | Ester |
| ~1160 | C-O-C stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its polymers, confirming the structure of the monomer and determining the tacticity of the polymer chain.
¹H NMR Spectroscopy of this compound: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The vinyl protons appear as two separate signals due to their different chemical environments. The proton on the same carbon as the methyl group is typically found further downfield than the other vinyl proton. The methine proton of the isopropyl group appears as a septet, and the methyl protons of the isopropyl group appear as a doublet. The methyl protons attached to the double bond appear as a singlet.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| =CH₂ (a) | ~6.1 | Singlet | - |
| =CH₂ (b) | ~5.5 | Singlet | - |
| -CH(CH₃)₂ | ~5.0 | Septet | ~6.3 |
| -C(O)CH ₃ | ~1.9 | Singlet | - |
| -CH(CH ₃)₂ | ~1.2 | Doublet | ~6.3 |
Note: The exact chemical shifts can vary depending on the solvent used. For the related compound, isopropyl acrylate, the vinyl protons show complex splitting with coupling constants of approximately J = 1.7 Hz (geminal), J = 10.6 Hz (cis), and J = 17.3 Hz (trans). tue.nlchemicalbook.com An isopropyl group typically displays a septet for the CH proton and a doublet for the methyl protons. askthenerd.com
¹³C NMR Spectroscopy of this compound: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C =O | ~167 |
| C =CH₂ | ~136 |
| C=C H₂ | ~125 |
| -O-C H- | ~68 |
| -C(O)C H₃ | ~18 |
| -CH(C H₃)₂ | ~22 |
Note: These are approximate values and can be influenced by the solvent.
For poly(this compound), NMR is crucial for determining the stereochemistry (tacticity) of the polymer chain. The chemical shifts of the quaternary carbon and the methine proton in the backbone are sensitive to whether the adjacent monomer units have the same (meso) or opposite (racemo) configuration.
UV-Visible Spectroscopy
Mass Spectrometry (e.g., GC-MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying components in a mixture.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (128.17 g/mol ). The fragmentation pattern is characteristic of esters and molecules with an isopropyl group. Common fragmentation pathways include the loss of the isopropyl group or parts of it, and cleavage at the ester linkage. The interpretation of these fragmentation patterns provides confirmation of the molecule's structure. illinois.eduuni-saarland.de
Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is particularly useful for the analysis of methacrylate copolymers, allowing for the determination of molecular weight distributions and the identification of polymer terminal structures. nih.govspectrabase.com
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of materials. For polymers, XRD is used to assess the degree of crystallinity. intertek.com Polymers can be amorphous, semi-crystalline, or crystalline, and this has a significant impact on their physical and mechanical properties.
Poly(this compound) is generally considered to be an amorphous polymer, similar to the closely related poly(methyl methacrylate) (PMMA). The XRD pattern of an amorphous polymer is characterized by a broad halo rather than sharp Bragg diffraction peaks. ijmer.com For PMMA, a broad peak is often observed around a 2θ value of 13°. ijmer.com The absence of sharp peaks indicates a lack of long-range ordered crystalline structure.
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information over different length scales. diamond.ac.uk WAXS is similar to XRD and provides information on the atomic-level structure, such as crystallinity and interatomic spacing. nih.gov SAXS, on the other hand, probes larger structural features, typically in the range of 1 to 100 nanometers. diamond.ac.uk
For semi-crystalline polymers, SAXS can be used to determine morphological parameters such as the long period, which is the sum of the crystalline and amorphous layer thicknesses. ijmer.com While poly(this compound) is largely amorphous, these techniques can be valuable for studying its morphology in blends or composites, or for detecting any nanoscale ordering that may be present. The combination of SAXS and WAXS allows for a comprehensive analysis of the hierarchical structure of polymeric materials. tue.nldiamond.ac.uk
Chromatographic Methods
Chromatography is an essential tool for the separation, identification, and quantification of this compound monomer and for determining the molecular characteristics of its polymers. High Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC) are the principal techniques employed.
High Performance Liquid Chromatography (HPLC)
High Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of non-volatile or thermally unstable compounds. For this compound, it is particularly effective for quantifying the monomer in various matrices, including environmental water samples and residual monomer content in polymers.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a more polar mobile phase. One study established an effective HPLC method for the separation and determination of methyl methacrylate and this compound in environmental water. e3s-conferences.org The optimal conditions for this separation were achieved using an acetonitrile-water mobile phase system. e3s-conferences.org The retention time of the target compound is used for qualitative identification, while the peak area, compared against a standard curve, is used for quantitative analysis. e3s-conferences.org This method demonstrated good linearity over a concentration range of 0.2-50.0 mg/L, with correlation coefficients (R²) exceeding 0.999. e3s-conferences.org The technique is noted for its simplicity, efficiency, and accuracy in detecting acrylates in aqueous environments. e3s-conferences.org
Detailed research findings have established specific parameters for the analysis of methacrylates. For instance, in the analysis of dental filling materials, HPLC coupled with mass spectrometry (HPLC-MS) allows for the sensitive determination of various methacrylate monomers. americanlaboratory.com While this study focused on other methacrylates, the conditions are illustrative of those applicable to this compound analysis.
Table 1: HPLC Conditions for Acrylate Analysis
| Parameter | Condition | Source |
|---|---|---|
| Mobile Phase | Acetonitrile-Water | e3s-conferences.org |
| Column Temperature | 30°C | e3s-conferences.org |
| Flow Rate | 1.0 mL/min | e3s-conferences.org |
| Detection Wavelength | 210 nm | e3s-conferences.org |
| Linear Range | 0.2-50.0 mg/L | e3s-conferences.org |
| Correlation Coefficient (R²) | >0.999 | e3s-conferences.org |
| Limit of Detection (LOD) | 0.03-0.05 mg/L | e3s-conferences.org |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary method for analyzing volatile compounds like this compound. e3s-conferences.orgamericanlaboratory.com It is widely used to determine the purity of the monomer and to quantify residual monomer in polymer products.
The technique involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of compounds between the two phases. In a study on residual monomers in acrylic resins, a GC-MS method was developed that provided good separation of nine different acrylic monomers. researchgate.net
For the analysis of residual monomers, specific GC parameters are established to ensure accurate quantification. This includes the choice of column, injector temperature, oven temperature program, and detector settings. For example, a method for determining residual monomers in a polymer sample utilized a DB-5 column with an injection port temperature of 250°C. regulations.gov
Table 2: Typical GC Parameters for Monomer Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | GC with Flame Ionization Detector (FID) | regulations.gov |
| Column | J&W Scientific DB-5 (30m x 0.25mm x 0.25µm) | regulations.gov |
| Injector Temperature | 200°C - 250°C | regulations.gov |
| Carrier Gas | Helium or Nitrogen | brjac.com.brnews-medical.net |
| Oven Program | Initial temp 40°C, ramped to higher temperatures | brjac.com.br |
| Detector Temperature | 275°C | brjac.com.br |
| Internal Standard | Isobutyl Acrylate | regulations.gov |
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. lcms.cz It separates molecules based on their size, or more precisely, their hydrodynamic volume in solution. tainstruments.com This allows for the determination of the molecular weight distribution (MWD) of a polymer sample, including key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw/Mn. azom.com
For poly(this compound), GPC analysis provides crucial information about the outcome of a polymerization reaction. The elution profile from a GPC system represents the molecular weight distribution, where larger molecules elute first. tainstruments.com The system is typically calibrated using polymer standards with known molecular weights and narrow distributions, such as polystyrene or poly(methyl methacrylate) (PMMA) standards. acs.orgnih.gov The molecular weight of poly(this compound) has been reported to be approximately 100,000 g/mol as determined by GPC. scipoly.com
Research on other poly(methacrylates) illustrates the utility of GPC. For instance, in the synthesis of poly(methyl methacrylate), GPC traces are used to track the evolution of the molecular weight distribution as monomer conversion increases. researchgate.net
Table 3: GPC Data for a Representative Poly(this compound)
| Parameter | Value | Source |
|---|---|---|
| Approximate Mw | 100,000 g/mol | scipoly.com |
| Calibration Standards | Poly(methyl methacrylate) (PMMA) | acs.orgnih.gov |
| Typical Solvents (Eluents) | Tetrahydrofuran (THF), Toluene, Benzene (B151609) | scipoly.com |
Microscopic Techniques
Microscopic techniques are vital for visualizing the morphology, structure, and topography of poly(this compound) at the micro- and nanoscale. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the surface and internal structure of polymeric materials, respectively. azooptics.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials. kpi.ua An electron beam is scanned across the sample's surface, and the resulting interactions generate signals that are used to create a high-resolution, three-dimensional image. azooptics.com For polymers, SEM is used to study the size, shape, and surface texture of particles, films, and fibers.
While specific studies on poly(this compound) are limited, extensive research on the closely related poly(methyl methacrylate) (PMMA) demonstrates the capabilities of SEM. For example, SEM has been used to visualize PMMA microcapsules, revealing them to be spherical, nonporous, and uniform with a smooth surface. researchgate.net In other applications, SEM images have shown the morphology of PMMA particles synthesized via suspension polymerization, allowing for the characterization of their size and distribution. mdpi.comsemanticscholar.org The technique can also reveal how processing parameters affect the final structure, such as the formation of beads versus bead-free fibers in electrospinning processes. researchgate.net These analytical approaches are directly transferable to the morphological characterization of poly(this compound) structures.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of materials. azooptics.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. azooptics.com This technique is essential for studying the morphology of polymer blends, the internal structure of nanoparticles and capsules, and the arrangement of crystalline domains within a polymer. oup.comresearchgate.net
For methacrylate-based polymers, TEM has been instrumental in characterizing the structure of complex systems. For example, TEM images of micelles formed from poly(N-isopropylacrylamide-b-methyl methacrylate) block copolymers showed regularly spherical nanoparticles. nih.gov Similarly, in the study of shell cross-linked hybrid micelles, TEM confirmed the formation of regularly globular nanoparticles. nih.gov Preparing polymer samples for TEM is challenging due to their sensitivity to the electron beam, often requiring techniques like cryo-microscopy or staining to enhance contrast and preserve the structure. oup.comacs.org The insights gained from TEM are crucial for understanding how molecular architecture translates to macroscopic material properties.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used for characterizing the surface properties of materials at the nanoscale. covalentmetrology.comnih.gov It employs a sharp tip attached to a cantilever to scan the sample surface, with forces between the tip and the surface causing the cantilever to deflect. nih.gov These deflections are measured to create high-resolution maps of topography and other surface properties. nih.gov For polymers like poly(this compound), AFM is invaluable for investigating surface morphology, phase separation in blends, and nanomechanical properties. covalentmetrology.comnih.gov
In its application to polymer science, AFM can operate in various modes to provide detailed information. Tapping mode, for instance, is commonly used to acquire surface topography and corresponding phase images of polymer blends, which can reveal the distribution of different polymer components. covalentmetrology.com This is particularly useful for understanding the surface structure of materials incorporating this compound.
Furthermore, AFM is a fundamental tool for nanomechanical characterization, offering insights into properties like stiffness, adhesion, and modulus at the nanoscale. nih.govmdpi.com By performing indentation experiments, where the AFM tip is pressed into the polymer surface, force-distance curves can be generated. frontiersin.orggjvancso.nl Analysis of these curves can yield quantitative data on the material's elastic modulus and deformation behavior. mdpi.com This capability is crucial for studying thin polymer films, hydrogels, and polymer brushes, where bulk characterization methods are not suitable. nih.govfrontiersin.org For example, in studies of stimuli-responsive polymers, such as those related to poly(this compound), AFM can be used to observe changes in surface topography and mechanical properties in response to environmental changes like temperature or hydration. nih.govresearchgate.netacs.org
Table 1: Key Information Provided by AFM for Polymer Characterization
| Parameter/Information | Description | Relevance to Poly(this compound) |
|---|---|---|
| Surface Topography | Provides a three-dimensional map of the surface, revealing features like roughness, wrinkles, or pits. covalentmetrology.commdpi.com | Characterizes the surface finish of coatings and films; allows for the study of surface changes due to processing or environmental factors. |
| Phase Imaging | Maps variations in material properties like adhesion and viscoelasticity across the surface, often used to distinguish components in a blend. covalentmetrology.com | Identifies the distribution of poly(this compound) within copolymer or blend systems. |
| Nanomechanical Properties | Quantitative measurement of local mechanical properties such as Young's modulus, stiffness, and adhesion via indentation. nih.govmdpi.com | Determines the mechanical performance of the polymer at the nanoscale, crucial for applications in thin films and composites. |
Thermal Analysis
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. mit.edu These techniques are fundamental in polymer science for determining thermal transitions, which are changes that occur in a polymer upon heating. pslc.ws
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal behavior of polymers. youtube.comazom.com The method involves heating a polymer sample and an inert reference material in separate pans at a controlled rate. pslc.wshu-berlin.de The instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. mit.eduyoutube.com This differential heat flow is recorded as a function of temperature, and the resulting plot, or thermogram, reveals thermal transitions within the polymer. mit.edu
One of the most important properties measured by DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). mit.eduhu-berlin.de The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. youtube.com In a DSC thermogram, the Tg appears as a step-like change in the heat capacity of the material. mit.eduyoutube.com For poly(this compound) (PIPMA), a homopolymer, the glass transition temperature is a key characteristic that defines its operational temperature range and affects its mechanical properties. The reported Tg for poly(this compound) is approximately 81°C. sigmaaldrich.com Other thermal events that can be detected by DSC include melting (Tm) for crystalline polymers, crystallization, and curing reactions. pslc.wsyoutube.com
Table 2: Glass Transition Temperature of Poly(this compound) determined by DSC
| Polymer | Glass Transition Temperature (Tg) | Reference |
|---|---|---|
| Poly(this compound) | ~81 °C | sigmaaldrich.com |
Mechanical and Rheological Characterization
Mechanical and rheological characterization techniques are used to study the deformation and flow of materials under applied stress. For polymers, these methods are essential for understanding their viscoelastic nature—a behavior that combines both elastic (solid-like) and viscous (liquid-like) characteristics. youtube.comazom.com
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers as a function of temperature, time, or frequency. nih.govyoutube.com In a DMA experiment, a small, oscillatory (sinusoidal) force is applied to a sample, and the resulting deformation (strain) is measured. csbsju.eduresearchgate.net Due to the viscoelastic nature of polymers, the strain response typically lags behind the applied stress. csbsju.edu
DMA separates the material's response into two components: an elastic component and a viscous component. youtube.com
Storage Modulus (E' or G'): This represents the elastic portion of the response and is a measure of the energy stored by the material during a deformation cycle. researchgate.netlibretexts.org A higher storage modulus indicates a stiffer material. csbsju.edu
Loss Modulus (E'' or G''): This represents the viscous portion and is a measure of the energy dissipated as heat during a deformation cycle. researchgate.netlibretexts.org It is related to the material's ability to damp vibrations. youtube.com
Tan Delta (tan δ): This is the ratio of the loss modulus to the storage modulus (E''/E'). csbsju.edu The peak of the tan δ curve is often used to identify the glass transition temperature (Tg) of the polymer, as this is where the material exhibits the highest damping. researchgate.netmdpi.com
By scanning across a temperature range, DMA provides detailed information on the material's transitions, such as the glass transition, and how its stiffness and damping properties change with temperature. nih.govyoutube.com This information is critical for predicting the performance of polymeric materials in various applications. mdpi.com
Table 3: Key Parameters Measured by Dynamic Mechanical Analysis (DMA)
| Parameter | Symbol | Description |
|---|---|---|
| Storage Modulus | E' | Measures the stored elastic energy; represents the stiffness of the material. researchgate.netlibretexts.org |
| Loss Modulus | E'' | Measures the energy dissipated as heat; represents the viscous or damping character of the material. researchgate.netlibretexts.org |
| Tan Delta (Loss Tangent) | tan δ | The ratio of loss modulus to storage modulus (E''/E'); the peak value is often associated with the glass transition temperature (Tg). csbsju.edu |
Mechanistic Studies of Reactions and Interactions
Fragmentation Mechanism of Isopropyl Methacrylate (B99206) Molecular Ion
The fragmentation of the isopropyl methacrylate molecular ion upon electron ionization is a complex process that involves more than simple bond cleavages. Research has shown that the elimination of a methyl radical from the molecular ion occurs through a "hidden" hydrogen migration. Furthermore, a double hydrogen migration process has been demonstrated, where the two hydrogen atoms originate from individual methyl groups within the isopropyl moiety. jst.go.jp
The fragmentation patterns of methacrylate esters, in general, are influenced by the localization of the radical cation on the heteroatom (oxygen), which can favor specific fragmentation pathways. idc-online.com While the molecular ion peak is often observable, its stability is crucial for mass spectrometric analysis. idc-online.com In the case of related compounds like methyl methacrylate, extensive fragmentation is observed under high-energy conditions, with characteristic fragments appearing at m/q = 15, 39, 41, and 69. scielo.br These fragments correspond to the loss of various parts of the molecule, indicating the stability of certain ionic structures. scielo.br The fragmentation process can be categorized into direct cleavage of single bonds and rearrangement reactions where bonds are broken and formed simultaneously. libretexts.org
Table 1: Common Fragmentation Pathways
| Process | Description |
|---|---|
| Direct Cleavage | A single bond breaks, typically separating the charge and the radical of the molecular ion to produce an even-electron ion and a neutral radical. libretexts.org |
| Rearrangement | Bonds are broken and created at the same time, often leading to the formation of a stable neutral molecule. libretexts.org |
| Hidden Hydrogen Migration | A hydrogen atom migrates from one part of the ion to another before fragmentation occurs. jst.go.jp |
| Double Hydrogen Migration | Two hydrogen atoms migrate prior to fragmentation. jst.go.jp |
Reaction with Isopropoxyl Radicals
The reaction of isopropoxyl radicals with methacrylate esters is a key initiation step in radical polymerization. Studies on the reaction with the closely related methyl methacrylate have elucidated the primary pathways. The main reactions are the addition of the isopropoxyl radical to the unsubstituted (tail) end of the methacrylate double bond and hydrogen abstraction from the α-methyl group. rsc.org
The ratio of addition to abstraction is a critical parameter in these reactions. For methyl methacrylate, this ratio has been found to be approximately 7:1, indicating that addition is the favored pathway. rsc.org Isopropoxyl radicals themselves can be generated from the thermal decomposition of di-isopropyl peroxide and are known to readily react with other radical species. rsc.org
Hydrolysis of this compound
The hydrolysis of this compound, like other methacrylate esters, involves the cleavage of the ester bond to yield methacrylic acid and isopropanol (B130326). This reaction can be catalyzed by both acids and bases. nih.govnih.gov
Under alkaline conditions, the hydrolysis of methacrylate esters typically proceeds through a BAC2 mechanism. nih.gov This mechanism involves a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. nih.gov The rate of hydrolysis can be influenced by the concentration of the base and the ester. researchgate.net Interestingly, in certain systems, the rate of hydrolysis of water-soluble methacrylates decreases in highly concentrated solutions. researchgate.net The hydrolysis of methacrylate polymers can be more complex. For instance, the hydrolysis of poly(methyl methacrylate) in an isopropanol-water medium with an alkali metal hydroxide has been shown to be effective at elevated temperatures. google.com
Transesterification Reactions
Transesterification is a crucial reaction for modifying methacrylate polymers and synthesizing different methacrylate esters. In this process, the isopropyl group of this compound can be exchanged with another alcohol in the presence of a catalyst. This reaction is often driven to completion by removing one of the products, such as methanol when starting from methyl methacrylate, via azeotropic distillation. chempedia.info
A variety of catalysts can be employed for the transesterification of methacrylates, including:
Acid catalysts chempedia.info
Base catalysts chempedia.info
Transition-metal compounds , such as dialkyltin oxides, titanium(IV) alkoxides, and zirconium acetoacetate. chempedia.info
Lithium alkoxides , which can be used to modify poly(methyl methacrylate) to produce a range of functional copolymers. nih.gov
The choice of catalyst is important as it can affect the reaction conditions and selectivity, with transition-metal catalysts often allowing for nearly neutral conditions. chempedia.info The steric hindrance of the alcohol and the methacrylate can also play a significant role in the reaction's success. acs.org
Crystallization Studies of Poly(methyl methacrylate) induced by Isopropanol
Isopropanol can induce changes in the physical structure of poly(methyl methacrylate) (PMMA). Prolonged exposure of PMMA to isopropanol has been shown to cause surface crystallization and crazing. researchgate.net This interaction can also lead to a stiffening of the material. researchgate.net The amorphous nature of PMMA allows for the penetration and diffusion of low-molecular-weight liquids like isopropanol, which can lead to these structural changes. researchgate.net In other applications, isopropanol has been used as a cleaning solvent for substrates prior to the deposition of perovskite thin films, where PMMA has been used as an additive to control crystallization. acs.orgacs.org
Enzyme Inhibition Mechanisms (e.g., Pyruvate Formate Lyase by Methacrylate)
Methacrylate, the conjugate base of methacrylic acid, is an isostructural analog of pyruvate and acts as an informative irreversible inhibitor of the enzyme Pyruvate Formate Lyase (PFL). acs.orgnih.govnih.gov PFL is a key enzyme in anaerobic glucose metabolism that catalyzes the conversion of pyruvate and coenzyme A into acetyl-CoA and formate. bohrium.com
The inhibition mechanism involves the following key steps:
Methacrylate acts as a mechanism-based inhibitor of PFL. nih.gov
The active form of PFL contains an essential glycyl radical (G734· in E. coli). acs.orgnih.gov Treatment of the active enzyme with methacrylate leads to the conversion of this glycyl radical into a new radical species, a C2 tertiary methacryl radical. acs.orgnih.govnih.gov
This reaction is specific to one of the two crucial cysteine residues in the active site, C418, forming a thioether bond between the cysteine and the C3 of methacrylate. acs.orgnih.govnih.gov
The newly formed methacryl radical eventually decays, reforming the original glycyl radical. acs.orgnih.gov This decay involves a hydrogen atom transfer, likely from the other key cysteine residue, C419. acs.orgnih.govnih.gov
These findings highlight the distinct roles of the two active site cysteines in the catalytic cycle of PFL. acs.orgacs.org
Table 2: Key Species in PFL Inhibition by Methacrylate
| Species | Role in Inhibition Mechanism |
|---|---|
| Pyruvate Formate Lyase (PFL) | The enzyme that is irreversibly inhibited by methacrylate. acs.orgnih.govbohrium.com |
| Methacrylate | An isostructural analog of pyruvate that acts as a mechanism-based inhibitor. acs.orgnih.govnih.gov |
| Glycyl Radical (G734·) | Essential for PFL activity; it is converted to a methacryl radical upon reaction with methacrylate. acs.orgnih.govnih.gov |
| Cysteine 418 (C418) | Forms a thioether bond with methacrylate. acs.orgnih.gov |
| Cysteine 419 (C419) | Presumed to be the H-atom donor for the decay of the methacryl radical. acs.orgnih.govnih.gov |
| C2 Tertiary Methacryl Radical | A transient radical species formed during the inhibition process. acs.orgnih.govnih.gov |
Molecular Relaxation Studies in Copolymers
The incorporation of this compound into copolymers can influence their molecular relaxation behavior. Studies on poly(methyl methacrylate)-based copolymers with different alkyl methacrylates have shown that increasing the chain flexibility affects the structural relaxation. semanticscholar.org
The apparent relaxation rate, as determined by enthalpy loss during annealing, was found to increase with increasing chain flexibility in these copolymers. semanticscholar.orgresearchgate.net This suggests that the bulkier and more flexible side chains of comonomers like this compound can alter the dynamics of the polymer chains. In block copolymers, such as those containing PMMA, the interface between the blocks can also play a significant role in the relaxation behavior, potentially accelerating the relaxation of one block while depressing that of the other. acs.org The study of these relaxation processes is crucial for understanding the physical properties and long-term stability of these polymeric materials.
Applications of Isopropyl Methacrylate and Its Polymers in Research
Biomedical Research Applications
The biocompatibility and adjustable physicochemical properties of methacrylate-based polymers have positioned them as crucial materials in biomedical research. They are frequently used to create sophisticated systems that interact with biological environments in a controlled manner.
Polymers derived from isopropyl methacrylate (B99206) and its analogs, such as poly(N-isopropylacrylamide) (PNIPAM), are extensively investigated for creating "smart" drug delivery systems. These polymers can be formulated into nanoparticles, micelles, and hydrogels that encapsulate therapeutic agents and release them in a controlled and targeted fashion. For instance, amphiphilic block copolymers containing PNIPAM can self-assemble into micelles with a core-shell structure, where the hydrophobic core can be loaded with drugs.
The controlled release of therapeutic agents from methacrylate-based polymer systems is governed by several factors, including the polymer composition, crosslinking density, and the physicochemical properties of the drug. Methacrylic acid ester copolymers, for example, can be blended to create coatings for tablets with predictable, sustained-release profiles nih.govnih.gov. The release mechanism often involves the diffusion of the drug through a hydrated polymer matrix. When the polymer comes into contact with an aqueous medium, it swells to form a hydrogel layer, which then regulates the penetration of water and the subsequent diffusion of the encapsulated drug nih.gov.
Table 1: Factors Influencing Controlled Release from Methacrylate Copolymer Systems
| Factor | Effect on Drug Release | Mechanism | Reference |
| Copolymer Ratio | Blending copolymers with lower permeability decreases the release rate. | Alters the overall permeability and tortuosity of the polymer matrix. | nih.gov |
| Polymer Load | Increasing the polymer coating thickness (weight gain) slows down release. | Increases the diffusion path length for the drug. | nih.gov |
| Curing Time and Temperature | Increased curing time at elevated temperatures can decrease the release rate. | Promotes more complete film formation and potentially alters polymer chain packing, reducing permeability. | nih.gov |
| Polymer Hydrophilicity | Higher hydrophilicity of the polymer matrix generally leads to faster swelling and release. | Affects the rate of water uptake and the formation of the hydrated gel layer that controls diffusion. | preprints.org |
A significant area of research focuses on stimuli-responsive polymers that undergo conformational or phase changes in response to specific environmental triggers, such as temperature or pH nih.gov. This "smart" behavior allows for on-demand drug release at a target site. Copolymers of N-isopropylacrylamide (a structural analog of isopropyl methacrylate) and alkyl methacrylates are well-known for their temperature sensitivity acs.org.
These polymers exhibit a Lower Critical Solution Temperature (LCST), typically near physiological temperature, around 32°C mdpi.com. Below the LCST, the polymer is hydrated and swollen, retaining the encapsulated drug. When the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming hydrophobic and collapsing, which triggers the rapid release of the drug mdpi.comnih.gov. This property is particularly promising for applications combined with localized hyperthermia to target tumors nih.govscispace.com. Similarly, the incorporation of pH-sensitive monomers, like methacrylic acid or tertiary amine-containing methacrylates, allows for drug release to be triggered by changes in pH, which is relevant for delivery in different parts of the gastrointestinal tract or within acidic tumor microenvironments mdpi.comustc.edu.cnmdpi.com.
Table 2: Examples of Stimuli-Responsive Methacrylate Polymer Systems for Drug Delivery
| Polymer System | Stimulus | Mechanism of Release | Potential Application | Reference |
| Poly(N-isopropylacrylamide-b-butylmethacrylate) (PIPAAm-PBMA) | Temperature | The PIPAAm outer shell collapses above its LCST (32.5°C), disrupting the micelle structure and releasing the drug. | Targeted drug delivery combined with localized hyperthermia. | nih.gov |
| Poly(N-isopropylacrylamide-co-methacrylic acid-co-vinylpyrrolidone) | Temperature | Swelling and collapse of the polymer network in response to temperature changes around the LCST. | Thermosensitive delivery of bioactive natural products. | researchgate.net |
| Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) based copolymers | pH | Protonation of the amine groups at low pH causes the polymer to swell and release the drug. | pH-triggered release in acidic environments like tumors or specific gut sections. | ustc.edu.cnmdpi.com |
| Melamine-functionalized poly(N-isopropylacrylamide-co-glycidyl methacrylate) | Dual (pH and Temperature) | The hydrogel exhibits synergistic swelling/deswelling in response to both acidic pH and elevated temperature, leading to enhanced drug release. | Targeted delivery to sites with specific pH and temperature profiles, such as inflamed or cancerous tissues. | mdpi.com |
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell adhesion, proliferation, and differentiation, ultimately leading to the regeneration of damaged tissues nih.govrsc.org. Methacrylate-based polymers, particularly in the form of hydrogels, are widely used for this purpose due to their high water content, biocompatibility, and tunable properties nih.govmdpi.com.
Hydrogel scaffolds can be created from a variety of synthetic and natural polymers that have been modified with methacrylate groups, such as gelatin methacrylate (GelMA) and hydroxypropyl cellulose (B213188) methacrylate (HPC-MA) rsc.org. These materials can be crosslinked, often using light (photopolymerization), to form stable, three-dimensional porous networks nih.gov. The physical properties of these scaffolds, including pore size, porosity, swelling behavior, and mechanical strength, can be precisely controlled by adjusting factors like polymer concentration and crosslinker density mdpi.comrsc.org. These properties are critical as they influence nutrient transport, cell migration, and the mechanical cues experienced by the cells mdpi.com. For instance, studies on poly(2-hydroxyethyl methacrylate) (PHEMA) scaffolds have shown that pore diameters can be tailored, which is crucial for mimicking the native ECM mdpi.com.
Table 3: Properties of Methacrylate-Based Hydrogel Scaffolds for Tissue Engineering
| Scaffold Material | Key Properties | Research Findings | Reference |
| Hydroxypropyl Cellulose Methacrylate (HPC-MA) | Interconnected porosity (~90%), pore sizes from 30-300 µm. Swelling ratio and storage modulus are tunable. | Found to be biocompatible with human adipose-derived stem cells and suitable for adipose tissue regeneration. | rsc.org |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Tunable pore diameter (e.g., 42-54 µm), high water content, good biocompatibility. | Scaffolds were found to be non-cytotoxic and support cell adhesion, indicating potential for skin tissue reconstruction. | mdpi.com |
| Poly(methyl methacrylate-co-3-(trimethoxysilyl)propyl methacrylate)-star-SiO2 | 3D printable with controlled pore channels (100-200 µm). Mechanical properties fall within the range of trabecular bone. | In vitro tests showed the scaffolds were non-cytotoxic and supported the adherence of pre-osteoblast cells. | nih.gov |
Methacrylate-based polymers form the foundation of modern restorative dentistry, particularly in composite resins and adhesive systems mdpi.com. The ability of methacrylate monomers to polymerize into a durable, crosslinked network is central to the performance of these materials.
Dental composites consist of a resin matrix, reinforcing filler particles, and a coupling agent that bonds the filler to the matrix mdpi.com. The resin matrix is typically composed of a blend of methacrylate monomers. While this compound itself is not a primary component, the fundamental chemistry of its methacrylate group is shared by the monomers that are universally used.
Commonly used monomers include bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA) tandfonline.comnih.gov. Bis-GMA and UDMA are large, viscous monomers that form the structural backbone of the composite, providing strength and reducing polymerization shrinkage. TEGDMA is a less viscous diluent monomer that improves handling characteristics and allows for higher filler loading tandfonline.com. Dental adhesives also rely on methacrylate chemistry, often including hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) to promote bonding to the moist dentin surface tandfonline.comresearchgate.net. The polymerization of these monomers, initiated by light, creates a strong and stable restoration that is bonded to the tooth structure mdpi.com.
Table 4: Common Methacrylate Monomers in Dental Restorative Materials
| Monomer | Abbreviation | Primary Function in Dental Composites/Adhesives | Reference |
| Bisphenol A-glycidyl methacrylate | Bis-GMA | Forms the primary structural backbone of the resin matrix; provides high mechanical strength. | tandfonline.comresearchgate.net |
| Urethane dimethacrylate | UDMA | A high molecular weight monomer that provides toughness and strength to the polymer network. | tandfonline.com |
| Triethylene glycol dimethacrylate | TEGDMA | Acts as a diluent to reduce viscosity, allowing for increased filler content and improved handling. | tandfonline.comresearchgate.net |
| 2-hydroxyethyl methacrylate | HEMA | A hydrophilic monomer used in dental adhesives to promote wetting and adhesion to dentin. | tandfonline.comresearchgate.net |
Dental Materials Research
Biocompatibility Studies of Dental Composites
The biocompatibility of dental restorative materials is a critical area of research, as these materials are in direct contact with oral tissues. While many studies focus on the cytotoxicity of common methacrylate monomers like bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA), direct research specifically isolating the biocompatibility of this compound in dental composites is less common nih.govmdpi.commdpi.com.
The cytotoxicity of dental composites is often attributed to the leaching of unreacted monomers from the polymerized matrix mdpi.com. The degree of conversion of the monomers during polymerization plays a crucial role in determining the amount of leachable substances mdpi.com. Research on various methacrylate monomers has shown that they can induce adverse effects on dental pulp cells, including oxidative stress and depletion of glutathione nih.gov. However, the specific cytotoxic profile of this compound on human dental pulp cells and gingival fibroblasts requires more targeted investigation to fully understand its suitability for use in dental composites.
Future biocompatibility studies should aim to quantify the leaching of this compound from experimental dental composites and assess its specific cellular and tissue responses. This would involve in vitro studies using cell cultures of human dental pulp stem cells and fibroblasts, as well as in vivo animal studies to evaluate the material's interaction with the oral environment over time nih.govnih.gov.
Denture Base Materials
Polymethyl methacrylate (PMMA) has long been the standard material for fabricating denture bases due to its favorable aesthetics, ease of processing, and cost-effectiveness mdpi.comnih.gov. However, researchers are continually exploring modifications to enhance its mechanical properties and biocompatibility mdpi.com. One area of investigation involves the copolymerization of methyl methacrylate with other monomers to alter the properties of the final polymer.
While direct and extensive research on the use of this compound as a primary component in denture base materials is limited, its properties suggest potential benefits. Poly(this compound) is known to be a hydrophobic methacrylate polymer with a lower glass transition temperature than PMMA, which could contribute to enhanced flexibility and impact resistance. The modification of PMMA with various fillers and reinforcing agents has been shown to improve mechanical properties such as flexural strength, impact strength, and fracture toughness nih.govdentaliau.ac.ir. The incorporation of this compound into these formulations could be a subject for future research to develop denture base materials with improved durability and patient comfort.
Further research is needed to evaluate the mechanical properties and biocompatibility of denture base materials formulated with this compound. Such studies would need to assess properties like flexural strength, impact strength, and water sorption, and compare them to conventional PMMA materials mdpi.comresearchgate.net.
Biocompatible Polymers for Implants
The success of biomedical implants is heavily dependent on the biocompatibility of the materials used, as they must not elicit adverse local or systemic reactions fda.gov. Polymers are widely utilized for medical implants due to their versatility and ability to be tailored for specific applications mdpi.com. While materials like polyurethane, silicone, and polymethyl methacrylate (PMMA) are commonly used, research into other polymers, including poly(this compound), is ongoing to find materials with improved performance fda.govmdpi.com.
Plasma treatment is a surface modification technique used to enhance the biocompatibility of polymeric implants by altering their surface chemistry and topography to promote better cell adhesion and tissue integration mdpi.com. The application of such treatments to poly(this compound) surfaces could be a promising area of investigation for developing more biocompatible implant coatings. The ideal implant material should possess a balance of mechanical strength, flexibility, and resistance to degradation in the biological environment mdpi.com.
Future research on poly(this compound) for biomedical implants should focus on comprehensive biocompatibility testing, including in vitro cytotoxicity assays and in vivo implantation studies to assess tissue response. Furthermore, studies on the long-term stability and mechanical performance of PiPMA implants are necessary to determine their clinical potential.
Self-Healing Materials
Self-healing polymers are a class of smart materials that have the ability to repair damage autonomously or in response to an external stimulus, thereby extending the material's lifespan and improving its reliability nih.govyoutube.com. Research in this area has explored various chemical approaches to impart self-healing properties to polymers, including the incorporation of reversible chemical bonds nih.govresearchgate.net.
One strategy involves the use of microencapsulated healing agents that are released upon damage to polymerize and heal the crack youtube.comrsc.org. While research has been conducted on using methyl methacrylate in this context for applications like self-healing bone cement, the potential of this compound as a healing agent is an area for further exploration rsc.org. The development of self-healing polymers often involves the synthesis of copolymers with specific functional groups that can participate in reversible reactions researchgate.net. The incorporation of this compound into such polymer backbones could influence the material's mechanical properties and healing efficiency.
Future investigations could focus on synthesizing and characterizing self-healing polymers that incorporate this compound. Key parameters to study would include healing efficiency, the recovery of mechanical properties after damage, and the influence of the isopropyl group on the polymer's thermal and dynamic mechanical behavior.
Cell Encapsulation and Culture
Hydrogels are widely used for cell encapsulation in tissue engineering and regenerative medicine because their high water content and soft, porous structure mimic the natural extracellular matrix, providing a supportive environment for cell growth and function drexel.edugatech.edunih.gov. These hydrogels can serve as delivery vehicles for cells, protecting them from the host's immune system and allowing for the sustained release of therapeutic factors gatech.edunih.gov.
Various natural and synthetic polymers are used to create hydrogels for cell encapsulation, with properties that can be tuned to control cell viability, proliferation, and differentiation drexel.edunih.govnih.gov. While research has explored a range of polymers, including poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAAm), the specific use of this compound-based hydrogels for cell encapsulation is an emerging area of interest gatech.edunih.gov. The properties of poly(this compound) could be leveraged to create hydrogels with specific degradation rates and mechanical strengths suitable for different tissue engineering applications.
Future research should focus on the synthesis and characterization of this compound-based hydrogels for cell encapsulation. Studies would need to evaluate key parameters such as swelling ratio, mechanical properties, and, most importantly, the viability and function of encapsulated cells over time.
Biosensors
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. Polymeric membranes play a crucial role in the design of many biosensors, serving to immobilize the biological component, control the diffusion of analytes, and ensure biocompatibility, particularly for in vivo applications google.comgoogleapis.commdpi.com.
Acrylic copolymers are often used to create these membranes due to the ability to tailor their properties, such as hydrophilicity and permeability, by varying the monomer composition google.comgoogleapis.com. While studies have mentioned the use of various methacrylates in biosensor membranes, specific research detailing the advantages and performance of this compound in this application is not extensive. The fabrication of amine-functionalized poly(methyl methacrylate) membranes has been explored for biosensing platforms, suggesting that similar surface modifications could be applied to poly(this compound) to enhance its utility for immobilizing biomolecules asianpubs.org.
Further research is warranted to explore the potential of this compound in the fabrication of biosensor membranes. Investigations could focus on how the properties of PiPMA-based membranes, such as their interaction with different analytes and their long-term stability, compare to membranes made from other acrylic polymers.
Wound Dressings
Hydrogel wound dressings are favored for their ability to provide a moist environment conducive to healing, facilitate autolytic debridement, and deliver therapeutic agents nih.govresearchgate.net. These dressings can be formulated from a variety of natural and synthetic polymers to achieve desired properties such as absorbency, conformability, and biocompatibility nih.govekb.eg.
Methacrylate-based polymers are utilized in wound care, for instance, as powders that form a film dressing upon hydration ekb.egnextstepsinderm.commdedge.com. These dressings can protect the wound, absorb exudate, and promote a healing environment ekb.egnextstepsinderm.com. While some research has focused on polyhydroxyethyl methacrylate and polyhydroxypropyl methacrylate, the specific application of this compound in wound dressings is an area that requires more dedicated research nih.gov. The properties of poly(this compound) could potentially be harnessed to create wound dressings with specific moisture-handling capabilities and mechanical properties.
Environmental Applications
The environmental impact of industrial pollutants has spurred research into effective and sustainable remediation technologies. Polymers derived from this compound are being explored for their potential in environmental applications, particularly in the treatment of contaminated water sources.
The removal of toxic heavy metal ions from wastewater is a critical environmental challenge. semanticscholar.orgnih.gov Adsorption has emerged as a promising method for this purpose due to its efficiency and the potential for using environmentally benign materials. researchgate.net While research directly on poly(this compound) for heavy metal sorption is limited, studies on similar methacrylate-based polymers provide a strong indication of their potential. For instance, hydrogel composites based on polyacrylates have demonstrated significant adsorption capacities for various heavy metal ions, including chromium, cobalt, nickel, and lead. ekb.eg
The effectiveness of these polymers is often attributed to the presence of functional groups that can chelate with metal ions. semanticscholar.org Research on related materials like cellulose nanofibers modified with 2-hydroxyethyl methacrylate (HEMA) has shown that such functionalized polymers can effectively remove cadmium and lead ions from aqueous solutions. mdpi.com The mechanism of adsorption is influenced by factors such as pH, with higher pH values generally leading to increased adsorption as the polymer surface becomes more negatively charged. mdpi.com Kinetic studies often reveal that the adsorption process follows a pseudo-second-order model, suggesting that chemisorption plays a significant role. mdpi.com Isotherm models like the Langmuir and Freundlich models are used to describe the equilibrium behavior of the adsorption process. mdpi.com
Table 1: Adsorption Capacities of a Polyacrylate/Kaolin Hydrogel Composite for Various Heavy Metals
| Heavy Metal Ion | Adsorption Capacity (mg/g) from Mixed Solutions |
|---|---|
| Chromium (Cr) | 75 |
| Cobalt (Co) | 33 |
| Nickel (Ni) | 38 |
| Lead (Pb) | 96 |
This data is illustrative of the performance of acrylate-based polymers in heavy metal sorption from mixed solutions. ekb.eg
Materials Science Research
In the realm of materials science, this compound serves as a valuable monomer for the synthesis of polymers with tailored properties. These polymers are at the forefront of research in areas such as advanced polymerization techniques, recyclable materials, and functional scaffolds.
Free radical polymerization is a fundamental process for synthesizing a wide range of polymers, including those based on methacrylates. wikipedia.org Photoinitiator systems, which generate radicals upon exposure to light, offer spatial and temporal control over the polymerization process. acs.orgcore.ac.uk The choice of photoinitiator can significantly impact the polymerization kinetics and the properties of the resulting polymer. nih.gov
Common photoinitiator systems include Type I (cleavage-type) and Type II (abstraction-type) initiators. For example, phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) is a cleavage-type photoinitiator that can lead to higher polymerization rates compared to conventional systems like camphorquinone (CQ)/amine. nih.gov The efficiency of radical generation and the subsequent polymerization can be influenced by the monomer structure and the viscosity of the reaction medium. nih.gov Research on visible light-induced polymerization has demonstrated the ability to create polymer brushes from surfaces with controlled thickness by manipulating the irradiation time. rsc.org
The growing concern over plastic waste has driven research into the development of recyclable polymers. chemistryviews.org Poly(methyl methacrylate) (PMMA), a close relative of poly(this compound), is known for its potential for chemical recycling through depolymerization back to its monomer. sustainableplastics.comchemistryforsustainability.orgnih.gov This process, often achieved through pyrolysis at high temperatures, allows for the recovery of high-purity monomer that can be re-polymerized into new products. chemistryviews.orgsustainableplastics.com
Recent research has focused on developing methacrylate polymers that can be depolymerized under milder conditions. chemistryviews.org One approach involves incorporating thermolytically labile pendant groups into the polymer chain. These groups can be cleaved at lower temperatures to generate backbone radicals, which then initiate depolymerization. chemistryviews.org The depolymerization temperature can be tuned by varying the type and concentration of these labile monomers. chemistryviews.org This strategy offers a promising route to creating more sustainable and chemically recyclable methacrylate-based materials.
One method for creating porous scaffolds with controlled architecture is through the use of carbon dioxide as a foaming agent. researchgate.net By saturating a polymer disc with CO2 under pressure and then controlling the rate of venting, it is possible to create highly porous and well-interconnected structures. researchgate.net The size, distribution, and number of pores can be tailored by adjusting the processing parameters. researchgate.net Researchers have also utilized 3D printing techniques to fabricate hybrid scaffolds from methacrylate and silica with precisely controlled pore channels, demonstrating their potential for bone substitution. nih.gov
Table 2: Properties of 3D Printed Porous Methacrylate/Silica Hybrid Scaffolds
| Scaffold Composition | Average Pore Size (µm) | Porosity (%) |
|---|---|---|
| S60 | >100 | 60.5 ± 1.1 |
Data from a study on 3D printed poly(MMA-co-TMSPMA)-star-SiO2 hybrid scaffolds, illustrating the control over porosity. nih.gov
Zwitterionic polymers, which contain both positive and negative charges on the same monomer unit, exhibit unique properties such as excellent biocompatibility and resistance to biofouling. polymersource.ca Researchers have developed modular zwitterion-functionalized poly(this compound) polymers specifically designed to host and stabilize luminescent lead halide perovskite nanocrystals (NCs). acs.orgresearchgate.netnsf.gov These advanced polymers act as a protective matrix for the NCs, which are otherwise vulnerable to degradation. researchgate.net
The modular design of these polymers allows for the tuning of properties, such as the spacing between zwitterionic groups, to accommodate different types of perovskite NCs. acs.orgresearchgate.netnsf.gov This tailored interaction leads to enhanced photoluminescence and stability of the NCs. acs.orgresearchgate.netnsf.gov Thin films made from these NC/polymer composites have shown high photoluminescence quantum yields and remarkable stability, maintaining their performance even after a year of storage under ambient conditions. researchgate.net This research opens up possibilities for new photonic applications of perovskite NCs in areas like lighting and displays. researchgate.netnsf.gov
Challenges and Future Research Directions
Improving Mechanical Properties of Hydrogels
A significant hurdle in the broader application of hydrogels, including those incorporating isopropyl methacrylate (B99206), is their often-inferior mechanical strength. Research is actively exploring various strategies to bolster the toughness and resilience of these materials. One promising approach involves the incorporation of nanomaterials to create nanocomposite hydrogels. For instance, the addition of vinyl-functionalized nanocrystalline cellulose (B213188) has been shown to significantly enhance the tensile strength and toughness of hydrogels. mdpi.com Another strategy focuses on the design of double-network hydrogels, which have demonstrated remarkable improvements in mechanical properties. rsc.org
Furthermore, the copolymerization of isopropyl methacrylate with other monomers can be tailored to fine-tune the mechanical characteristics of the resulting hydrogels. For example, the incorporation of adamantyl methacrylate into poly(N-isopropylacrylamide) hydrogels has been shown to significantly improve their mechanical strength. mdpi.com The choice and concentration of crosslinking agents also play a pivotal role in determining the mechanical integrity of the hydrogel network. harvard.edu Research into novel crosslinkers and optimizing crosslinking density are ongoing areas of investigation aimed at creating more robust and durable hydrogel systems.
Enhancing Biocompatibility and Biodegradability
The biodegradability of polymethacrylates, however, presents a more significant challenge. The carbon-carbon backbone of these polymers is inherently resistant to degradation by microorganisms and enzymes. rsc.orgmedcraveonline.com This has prompted investigations into incorporating biodegradable linkages into the polymer structure. Strategies being explored include the synthesis of copolymers with biodegradable segments, such as polyesters or poly(amino acids), to facilitate the breakdown of the material in a biological environment. nih.gov The development of biodegradable crosslinkers is another active area of research to create hydrogels that can degrade in a controlled manner. harvard.edu
Addressing Cytotoxicity Concerns
Concerns regarding the potential cytotoxicity of residual monomers and leached components from methacrylate-based polymers, including those made with this compound, are a critical aspect of their biocompatibility assessment. In vitro studies have shown that methacrylate monomers can exhibit dose- and time-dependent cytotoxicity to various cell lines. harvard.edunih.gov The primary mechanism of this toxicity is often attributed to the unpolymerized monomer that can leach out of the material. nih.gov
Future research is focused on several fronts to mitigate these concerns. One key area is the optimization of polymerization processes to minimize the amount of residual monomer in the final product. Post-curing treatments are also being investigated to further reduce the level of leachable substances. mdpi.com Additionally, there is a growing interest in developing alternative, less cytotoxic monomers and photoinitiators for use in biomedical applications. The development and validation of more sensitive and accurate in vitro and in vivo models to assess the long-term biocompatibility and potential toxicity of this compound-based materials remain a priority. oaepublish.comrsc.org
Development of Novel Synthesis Routes
The conventional method for synthesizing this compound is the direct esterification of methacrylic acid with isopropyl alcohol. This process is typically catalyzed by a strong acid, such as sulfuric acid, and requires the continuous removal of water to drive the reaction to completion. nih.gov While this method is well-established, there is ongoing research into developing more efficient, environmentally friendly, and cost-effective synthesis routes.
Novel catalytic systems are a key focus of this research. For instance, the use of solid acid catalysts is being explored to simplify catalyst separation and reduce corrosive waste streams. oaepublish.com Additionally, alternative reaction pathways are being investigated. One such approach involves the transesterification of methyl methacrylate with isopropyl alcohol. Another innovative route involves the use of aluminum isopropoxide in a ligand exchange reaction. mdpi.com These novel approaches aim to improve reaction yields, reduce energy consumption, and minimize the environmental impact of this compound production.
Exploration of New Copolymer Systems
Copolymerization represents a powerful tool for tailoring the properties of materials derived from this compound. By combining it with other monomers, a vast array of copolymers with customized characteristics can be synthesized. Research in this area is vibrant, with a continuous exploration of new comonomers and copolymer architectures.
For example, the copolymerization of this compound with monomers containing functional groups, such as 3-(trimethoxysilyl)propyl methacrylate, can introduce new functionalities and properties, such as improved adhesion and the ability to form hybrid organic-inorganic materials. nih.gov The synthesis of block copolymers containing this compound segments allows for the creation of well-defined nanostructures with applications in areas like drug delivery and nanotechnology. rsc.org Furthermore, the development of stimuli-responsive copolymers, which change their properties in response to external stimuli like temperature or pH, is a rapidly growing field with potential applications in smart materials and biomedical devices. harvard.edu
Below is a table summarizing some of the explored copolymer systems involving this compound:
| Comonomer(s) | Resulting Copolymer Properties | Potential Applications |
| Methyl Methacrylate | Tunable optical and mechanical properties | Optical devices, coatings mdpi.com |
| Methacrylic Acid | pH-responsive behavior, improved adhesion | Drug delivery, smart hydrogels nih.gov |
| Isobornyl Methacrylate | Enhanced thermal stability and mechanical strength | High-performance coatings, composites rsc.org |
| 3-(Trimethoxysilyl)propyl Methacrylate | Hybrid material formation, improved adhesion | Adhesives, dental materials nih.gov |
| Dimethylaminoethyl Methacrylate | pH and temperature sensitivity | Smart drug delivery systems nih.gov |
Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the polymerization kinetics and the formation of polymer networks from this compound is crucial for optimizing material properties. Advanced characterization techniques that allow for in-situ, real-time monitoring of these processes are becoming increasingly important. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Raman spectroscopy can provide valuable insights into the rate of polymerization and the conversion of monomers. medcraveonline.comrsc.org
For hydrogel systems, techniques like rheology are indispensable for studying the gelation process and the evolution of mechanical properties in real-time. mdpi.com Advanced microscopy techniques, including scanning electron microscopy (SEM) and transmission electron microscopy (TEM), provide high-resolution images of the morphology and structure of the resulting polymers and hydrogels. mdpi.comrsc.org Furthermore, X-ray diffraction (XRD) can be used to investigate the crystalline structure of the materials. nih.gov The combination of these advanced in-situ characterization techniques is enabling a more comprehensive understanding of the structure-property relationships in this compound-based materials, paving the way for more precise material design.
Integration with Emerging Technologies (e.g., 3D Bioprinting)
The unique properties of this compound and its derivatives are positioning them as promising candidates for integration with emerging technologies, particularly in the field of biofabrication. The ability to form hydrogels with tunable properties makes them attractive for use as bioinks in 3D bioprinting. Methacrylated gelatin (GelMA), a related material, is already widely used in this field, demonstrating the potential for methacrylate-based systems. nih.govyoutube.com
Stimuli-responsive hydrogels based on this compound copolymers could enable the fabrication of "smart" scaffolds that can change their shape or release therapeutic agents in response to specific biological cues. nih.govoaepublish.com The development of photocurable resins containing this compound for stereolithography and other 3D printing techniques is another area of active research. uvebtech.comresearchgate.net This would allow for the rapid and precise fabrication of complex, patient-specific medical devices and tissue engineering scaffolds. As 3D printing technologies continue to advance, the demand for novel materials with tailored properties, such as those that can be achieved with this compound, is expected to grow significantly.
Q & A
Q. What are the fundamental physicochemical properties of isopropyl methacrylate (IPMA) critical for polymer synthesis?
Answer: IPMA is a methacrylate ester monomer with an isopropyl group, influencing its solubility, reactivity, and polymer properties. Key properties include:
- Boiling point : ~81°C (thermal stability during polymerization) .
- Glass transition temperature (Tg) : Homopolymers of IPMA exhibit a Tg of ~81°C, which affects material flexibility .
- Reactivity : The methacrylate group enables free-radical polymerization, while the isopropyl substituent impacts steric hindrance and copolymer compatibility . Methodological Tip: Use differential scanning calorimetry (DSC) to measure Tg and thermogravimetric analysis (TGA) for thermal degradation profiles.
Table 1: Thermal transitions of selected methacrylates
| Monomer | Tg (°C) | Melting Point (°C) | Source |
|---|---|---|---|
| This compound | 81 | N/A | |
| Methyl methacrylate | 10 | 160 | |
| Butyl methacrylate | 20 | N/A |
Q. What characterization techniques are essential for verifying the purity and structure of synthesized IPMA?
Answer:
- Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with methanol/butanol mobile phases to quantify residual monomers and impurities .
- Spectroscopy : Fourier-transform infrared (FTIR) to confirm methacrylate C=O stretching (~1720 cm⁻¹) and NMR for isopropyl proton signals (δ 1.0–1.2 ppm) .
- Elemental analysis : Validate carbon/hydrogen ratios against theoretical values .
Advanced Research Questions
Q. How can factorial experimental design optimize IPMA incorporation in polymer matrices for specific applications?
Answer: A 3² factorial design (e.g., varying solubilizer and permeation enhancer levels) can statistically optimize IPMA-based formulations. Steps include:
- Factor selection : Independent variables (e.g., IPMA concentration, crosslinker ratio).
- Response variables : Measure tensile strength, peel adhesion, and drug release kinetics (for biomedical applications) .
- Statistical analysis : Use ANOVA to identify significant factors and interactions (e.g., Design-Expert® software) . Example: A study achieved optimal drug release in IPMA-containing transdermal patches by balancing methocel K-15M and isopropyl myristate levels .
Q. How do researchers resolve contradictions in reported thermal stability data of IPMA-based polymers?
Answer: Contradictions often arise from differences in:
- Polymerization conditions (e.g., initiator type, temperature).
- Sample preparation (e.g., solvent casting vs. bulk polymerization). Methodological approach:
Q. What methodological considerations are critical for copolymerizing IPMA with other monomers to tailor material properties?
Answer:
- Monomer compatibility : IPMA’s isopropyl group may reduce reactivity with bulky monomers (e.g., dicyclopentanyl methacrylate). Screen via reactivity ratio analysis (e.g., Fineman-Ross method) .
- Solvent selection : Use toluene or THF to dissolve IPMA and hydrophobic comonomers (e.g., styrene) .
- Post-polymerization analysis : Gel permeation chromatography (GPC) to assess molecular weight distribution and copolymer homogeneity . Case study: IPMA-butyl methacrylate copolymers showed enhanced flexibility compared to IPMA homopolymers, validated via dynamic mechanical analysis (DMA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
